Product packaging for Articaine Hydrochloride(Cat. No.:CAS No. 161448-79-9)

Articaine Hydrochloride

Cat. No.: B3419911
CAS No.: 161448-79-9
M. Wt: 320.84 g/mol
InChI Key: GDWDBGSWGNEMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Articaine Hydrochloride is the hydrochloride salt form of articaine, an amide-type local anesthetic. This compound reversibly blocks nerve impulse conduction by binding to specific membrane sodium ion channels thereby interfering with the electrical excitation in the nerve, slowing the propagation of the nerve impulse and reducing the rate of rise of the action potential. This results in a loss of sensation at the injection site. This compound is used for relief of pain in minor operations, usually in combination with the vasoconstrictor epinephrine.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000.
See also: Articaine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21ClN2O3S B3419911 Articaine Hydrochloride CAS No. 161448-79-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWDBGSWGNEMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045444
Record name Articaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161448-79-9, 23964-57-0
Record name 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161448-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Articaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23964-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Articaine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Articaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARTICAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Articaine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Articaine hydrochloride is a local anesthetic of the amide type, widely utilized in dentistry and other minor surgical procedures.[1] Its unique chemical structure, which includes a thiophene ring and an ester group, confers distinct physicochemical properties that influence its clinical efficacy and safety profile.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound's structure sets it apart from other amide local anesthetics. The presence of a thiophene ring, as opposed to a benzene ring, increases its lipophilicity, facilitating its diffusion across nerve membranes.[1][3] Additionally, the ester group in its structure allows for rapid hydrolysis in the plasma, contributing to its shorter half-life and lower systemic toxicity compared to other amide anesthetics.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₁ClN₂O₃S[5][6]
Molecular Weight 320.84 g/mol [5][6]
Appearance White or almost white, crystalline powder[7]
Melting Point 177-178 °C[7]
Solubility Soluble in water[5]
pKa 7.8[8]
Protein Binding 94%[8]

Mechanism of Action

This compound exerts its anesthetic effect by blocking nerve impulse conduction.[9] This is achieved through the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[8][9]

Signaling Pathway of Sodium Channel Blockade

The following diagram illustrates the mechanism by which this compound inhibits nerve signal transmission.

Mechanism of Action of this compound cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel->Nerve_Impulse Propagation No_Nerve_Impulse Blockade of Nerve Impulse Na_Channel->No_Nerve_Impulse Inhibition of Propagation Na_influx Na+ Influx No_Na_influx No Na+ Influx Articaine_ext Articaine HCl (extracellular) Articaine_int Articaine (intracellular, protonated) Articaine_ext->Articaine_int Diffusion Articaine_int->Na_Channel Binds to receptor site Nerve_Impulse->Na_Channel Depolarization

Caption: Mechanism of this compound Action on Voltage-Gated Sodium Channels.

The uncharged base form of articaine diffuses across the nerve sheath and membrane. Once inside the neuron, it equilibrates into the protonated, charged form, which then binds to the inner portion of the voltage-gated sodium channel. This binding locks the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of a nerve impulse.[8][9]

Metabolism

A key characteristic of articaine is its rapid metabolism. The ester linkage in its structure is hydrolyzed by plasma esterases to its primary metabolite, articainic acid, which is inactive.[2][10] A smaller portion of the drug is metabolized in the liver by microsomal enzymes.[10] This dual metabolic pathway contributes to its low systemic toxicity.[4]

Metabolic Pathway of Articaine

The following diagram outlines the metabolic breakdown of articaine.

Metabolic Pathway of Articaine Articaine Articaine Articainic_Acid Articainic Acid (inactive metabolite) Articaine->Articainic_Acid Plasma Esterases (major pathway) Articaine->Articainic_Acid Hepatic Microsomal Enzymes (minor pathway) Glucuronide Articainic Acid Glucuronide Articainic_Acid->Glucuronide Glucuronidation Excretion Renal Excretion Articainic_Acid->Excretion Glucuronide->Excretion

Caption: Metabolic breakdown of Articaine.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.

General Synthesis Workflow for this compound Start Starting Materials: 4-methyl-3-aminothiophene- 2-carboxylic acid methyl ester & 2-chloropropionyl chloride Amidation Amidation Reaction Start->Amidation Intermediate Intermediate Product Amidation->Intermediate Amination Amination with n-propylamine Intermediate->Amination Articaine_Base Articaine (free base) Amination->Articaine_Base Salt_Formation Salt Formation with HCl Articaine_Base->Salt_Formation Purification Purification and Crystallization Salt_Formation->Purification Final_Product This compound Purification->Final_Product

Caption: High-level workflow for the synthesis of this compound.

A representative synthesis protocol is as follows:

  • Amidation: 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester is reacted with 2-chloropropionyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction is typically carried out at a controlled temperature, for instance, in an ice-water bath.[11]

  • Amination: The resulting intermediate is then reacted with n-propylamine. This step is often performed at an elevated temperature to drive the reaction to completion.[7]

  • Work-up and Purification: The reaction mixture is washed to remove byproducts and unreacted reagents. The organic phase is then dried and the solvent is removed.

  • Salt Formation: The crude articaine base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.[7]

  • Crystallization: The this compound is then purified by recrystallization from an appropriate solvent system to yield a product of high purity.

Determination of Physicochemical Properties

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Solubility Studies: The solubility of this compound can be determined using the shake-flask method. An excess amount of the solid compound is added to a specific solvent (e.g., water, buffers of different pH) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Crystal Structure Analysis (X-ray Crystallography):

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.

Conclusion

This compound's unique chemical structure, characterized by a thiophene ring and an ester linkage, results in a favorable combination of high lipid solubility and rapid plasma metabolism. These properties contribute to its fast onset of action, high efficacy, and favorable safety profile, making it a valuable local anesthetic in clinical practice. A thorough understanding of its chemical and structural properties is essential for the continued development and optimization of local anesthetic agents.

References

The Thiophene Advantage: A Technical Deep Dive into Articaine Hydrochloride Versus Benzene Ring Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between articaine hydrochloride, a local anesthetic characterized by its unique thiophene ring, and traditional local anesthetics featuring a benzene ring, such as lidocaine. We will delve into the structural, physicochemical, pharmacokinetic, and pharmacodynamic differences that stem from this fundamental molecular variation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and concepts.

Structural and Physicochemical Properties: The Foundation of Anesthetic Activity

The efficacy and safety profile of a local anesthetic are intrinsically linked to its chemical structure. Articaine's departure from the classic benzene ring structure of amide local anesthetics like lidocaine is a key determinant of its clinical characteristics.[1]

Articaine is unique among amide local anesthetics as it contains a thiophene ring instead of a benzene ring.[2] This substitution, along with an additional ester group in its structure, significantly influences its physicochemical properties.[2][3]

The Role of the Thiophene Ring in Lipid Solubility

The thiophene ring in articaine enhances its lipid solubility compared to the benzene ring in lidocaine.[4][5] This increased lipophilicity facilitates the diffusion of the anesthetic molecule across the lipid-rich nerve membrane to reach its target sodium channels.[4][6] Greater lipid solubility is correlated with higher anesthetic potency.[7]

Dissociation Constant (pKa) and Onset of Action

The onset of action of a local anesthetic is influenced by its dissociation constant (pKa). A lower pKa means a larger proportion of the anesthetic exists in its uncharged base form at physiological pH, allowing for more rapid diffusion across the nerve sheath and a faster onset of anesthesia.[8] Articaine has a slightly lower pKa than lidocaine, contributing to its rapid onset of action.[8]

Protein Binding and Duration of Action

The duration of anesthetic effect is largely determined by the degree of protein binding.[8] A higher protein binding affinity means the anesthetic remains at the site of action for a longer period, resulting in a more sustained block. Articaine exhibits a higher percentage of protein binding compared to lidocaine.[8]

PropertyThis compoundLidocaine HydrochlorideSignificance
Aromatic Ring ThiopheneBenzeneInfluences lipid solubility and metabolism.[2]
pKa 7.8[6][9]7.9[8]A lower pKa contributes to a faster onset of action.[8]
Lipid Solubility (Partition Coefficient) Higher (e.g., 49.5%)[8]Lower (e.g., 2.9%)[8]Increased lipid solubility enhances potency and nerve penetration.[7][8]
Protein Binding 94-95%[6][8]65%[8]Higher protein binding is associated with a longer duration of action.[8]
Elimination Half-life ~20-30 minutes[2][8]~90 minutes[8]Faster metabolism leads to a shorter half-life and lower systemic toxicity.[8][10]
Metabolism 90-95% in blood (plasma esterases), 5-10% in liver[8][10]Primarily in the liver (~70%)[8]Rapid plasma metabolism reduces the risk of systemic toxicity.[8][10]

Pharmacokinetics: A Tale of Two Metabolic Pathways

The metabolic pathways of articaine and lidocaine are fundamentally different, which has significant implications for their systemic toxicity and clinical use.

Articaine's Dual Metabolism

Articaine is unique among amide local anesthetics due to its ester group, which allows for rapid hydrolysis by plasma esterases in the bloodstream.[2][6] Approximately 90-95% of articaine is metabolized in the blood to its inactive metabolite, articainic acid.[8][10] The remaining 5-10% undergoes hepatic metabolism.[8][10] This rapid inactivation in the plasma results in a significantly shorter elimination half-life of about 20-30 minutes and a lower risk of systemic toxicity, even with repeated injections.[2][8][10]

Lidocaine's Hepatic Metabolism

In contrast, lidocaine is primarily metabolized in the liver by microsomal enzymes.[8] This process is slower than the plasma esterase hydrolysis of articaine, resulting in a longer elimination half-life of approximately 90 minutes.[8] This longer half-life increases the potential for systemic accumulation and toxicity, particularly in patients with hepatic dysfunction.[8]

cluster_articaine Articaine Metabolism cluster_lidocaine Lidocaine Metabolism Articaine Articaine Plasma Bloodstream Articaine->Plasma 90-95% Liver_A Liver (5-10%) Articaine->Liver_A ArticainicAcid Articainic Acid (Inactive) Plasma->ArticainicAcid Plasma Esterases Kidney_A Kidney ArticainicAcid->Kidney_A Liver_A->Kidney_A Excretion_A Excretion Kidney_A->Excretion_A Lidocaine Lidocaine Liver_L Liver (~70%) Lidocaine->Liver_L Metabolites_L Metabolites Liver_L->Metabolites_L Kidney_L Kidney Metabolites_L->Kidney_L Excretion_L Excretion Kidney_L->Excretion_L

Caption: Comparative metabolic pathways of articaine and lidocaine.

Pharmacodynamics: Onset, Duration, and Clinical Efficacy

The structural and pharmacokinetic differences between articaine and lidocaine translate into distinct pharmacodynamic profiles.

Onset of Action

Articaine generally has a faster onset of action than lidocaine. This is attributed to its higher lipid solubility and lower pKa, which allow for rapid penetration of the nerve membrane.[8]

Duration of Anesthesia

Due to its high protein binding, articaine provides a duration of anesthesia that is comparable to or longer than that of lidocaine.[8]

Clinical Efficacy

Numerous studies have demonstrated the high clinical efficacy of articaine, with some suggesting it is more effective than lidocaine, particularly for infiltration anesthesia in the mandible where dense cortical bone can be a barrier.[3]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are crucial. Below are representative methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (Lipid Solubility)

Principle: The shake-flask method is a standard procedure for determining the octanol-water partition coefficient (Pow), a measure of a compound's lipophilicity.[11]

Protocol:

  • Preparation of Solvents: Prepare 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by shaking them together for 24 hours, followed by separation of the two phases.[11]

  • Standard Curve Generation: Prepare a series of known concentrations of the anesthetic in the aqueous buffer and measure their absorbance at the wavelength of maximum absorption (λmax) to generate a standard curve.

  • Partitioning: In a separatory funnel, add a known volume of the octanol and a known volume and concentration of the anesthetic solution in the aqueous buffer.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 10 minutes) to allow for partitioning of the anesthetic between the two phases.[11]

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Carefully separate the aqueous phase and measure its absorbance. Determine the concentration of the anesthetic in the aqueous phase using the standard curve. The concentration in the octanol phase can be calculated by subtraction from the initial concentration.

  • Calculation of Pow: The partition coefficient is calculated as the ratio of the concentration of the anesthetic in the octanol phase to its concentration in the aqueous phase.

start Start prep_solvents Prepare Saturated Octanol and Buffer start->prep_solvents prep_anesthetic Prepare Anesthetic Solution in Buffer prep_solvents->prep_anesthetic mix Mix Octanol and Anesthetic Solution prep_anesthetic->mix shake Shake for Equilibration mix->shake separate Allow Phases to Separate shake->separate measure_aq Measure Concentration in Aqueous Phase separate->measure_aq calculate_oct Calculate Concentration in Octanol Phase measure_aq->calculate_oct calculate_pow Calculate Pow calculate_oct->calculate_pow end End calculate_pow->end

Caption: Experimental workflow for determining the octanol-water partition coefficient.

Determination of Plasma Protein Binding

Principle: Equilibrium dialysis is a widely used method to determine the extent to which a drug binds to plasma proteins.[3][7]

Protocol:

  • Apparatus Setup: Prepare a dialysis apparatus with two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows the free drug to pass but retains plasma proteins (e.g., 12-14 kDa).[3]

  • Sample Preparation: Spike human plasma with a known concentration of the anesthetic.

  • Dialysis: Place the plasma sample in one chamber and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) in the other chamber.[7]

  • Incubation: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4 hours).[7]

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.[7]

  • Analysis: Determine the concentration of the anesthetic in both samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100 Where the free drug concentration is the concentration in the buffer chamber at equilibrium.

Clinical Evaluation of Onset and Duration of Anesthesia

Principle: A prospective, randomized, double-blind clinical trial is the gold standard for comparing the clinical efficacy of local anesthetics.[12][13]

Protocol:

  • Study Design: A split-mouth or parallel-group, randomized, double-blind design is typically used.[12][13]

  • Subject Recruitment: Recruit healthy adult volunteers who require a specific dental procedure (e.g., extraction of bilateral mandibular third molars). Obtain informed consent.

  • Randomization and Blinding: Randomly assign each subject to receive either articaine or lidocaine for the procedure on one side, with the other anesthetic used for the contralateral side in a crossover design, or assign subjects to different anesthetic groups. Both the operator and the subject should be blinded to the anesthetic being used.

  • Anesthetic Administration: Administer a standardized volume and concentration of the assigned anesthetic using a standard injection technique (e.g., inferior alveolar nerve block).

  • Onset Assessment: Assess the onset of pulpal anesthesia at regular intervals (e.g., every minute) using an electric pulp tester. The onset is defined as the time from injection to the first of two consecutive readings with no response from the subject at the maximum output of the tester.[12][13]

  • Duration Assessment: After successful anesthesia is achieved, record the time. Continue to test with the electric pulp tester at regular intervals (e.g., every 10 minutes) until the subject responds to the stimulus. The duration of anesthesia is the time from onset until the return of sensation.[12][13]

  • Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean onset and duration times between the two anesthetic groups.

Structure-Activity Relationship (SAR)

The chemical structure of a local anesthetic dictates its interaction with the sodium channel and, consequently, its anesthetic properties.

cluster_sar Structure-Activity Relationship of Amide Local Anesthetics cluster_properties Influenced Properties Aromatic_Ring Aromatic Ring (Lipophilic) Intermediate_Chain Intermediate Chain (Amide Linkage) Aromatic_Ring->Intermediate_Chain Lipid_Solubility Lipid Solubility (Potency) Aromatic_Ring->Lipid_Solubility Metabolism Metabolism Aromatic_Ring->Metabolism Amine_End Amine End (Hydrophilic) Intermediate_Chain->Amine_End Intermediate_Chain->Metabolism Protein_Binding Protein Binding (Duration) Amine_End->Protein_Binding pKa pKa (Onset) Amine_End->pKa

Caption: Key structural components of amide local anesthetics and their influence on physicochemical properties.

Conclusion

The substitution of a thiophene ring for the traditional benzene ring in this compound represents a significant advancement in local anesthetic development. This structural modification confers a unique combination of high lipid solubility, rapid metabolism, and high protein binding, resulting in a local anesthetic with a fast onset, long duration of action, and a favorable safety profile. For researchers and drug development professionals, the study of articaine provides a compelling example of how targeted molecular modifications can lead to improved clinical performance. Further research into thiophene-containing compounds may unlock new possibilities in the design of novel and more effective local anesthetics.

References

Methodological & Application

Application Notes and Protocols for the Development of Novel Articaine Hydrochloride Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Articaine hydrochloride is a widely used local anesthetic in dentistry and minor surgical procedures, valued for its rapid onset and intermediate duration of action.[1] It is an amide-type anesthetic distinguished by a thiophene ring, which enhances its lipid solubility and allows for efficient penetration of nerve membranes.[2][3] Additionally, an ester group in its structure facilitates rapid metabolism by plasma esterases, reducing the risk of systemic toxicity.[1][2] Despite its efficacy, conventional formulations have limitations, including a relatively short half-life and potential for systemic side effects.[4][5] Novel drug delivery systems (DDS) aim to overcome these challenges by providing sustained release, improved bioavailability, and targeted delivery, thereby enhancing therapeutic efficacy and patient safety.[6][7] This document provides detailed protocols and application notes for developing and characterizing several promising DDS for this compound, including lipid and polymeric nanoparticles, hydrogels, and liposomes.

Mechanism of Action of this compound

This compound functions by blocking nerve impulse transmission. Its primary target is the voltage-gated sodium channels located on the internal surface of the neuronal cell membrane.[1][2] The un-ionized form of articaine, being lipid-soluble, diffuses across the nerve sheath and cell membrane.[3] Once inside the neuron (in the axoplasm), it becomes ionized and binds to the sodium channels, stabilizing them in an inactive state. This blockade prevents the influx of sodium ions that is necessary for membrane depolarization and the propagation of an action potential, resulting in a temporary loss of sensation.[1][8]

cluster_membrane Neuronal Membrane cluster_inside Intracellular (Axoplasm) cluster_outside Extracellular Na_Channel Voltage-Gated Na+ Channel Articaine_Ionized Articaine (Ionized) Na_Channel->Articaine_Ionized Enters Axoplasm & Ionizes No_Propagation Blockade of Nerve Impulse Na_Channel->No_Propagation Leads to Articaine_Ionized->Na_Channel Binds to & Blocks Na+ Channel Articaine_Unionized Articaine (Un-ionized) Articaine_Unionized->Na_Channel Diffusion across membrane Propagation Nerve Impulse Propagation Na_Influx Na+ Influx Propagation->Na_Influx Requires Na_Influx->Na_Channel Mediated by

Caption: Mechanism of action of this compound at the neuronal membrane.

Development of Nanoparticle-Based Delivery Systems

Nanoparticles, such as polymeric nanocapsules and solid lipid nanoparticles (SLNs), are promising carriers for local anesthetics.[6][9] They can protect the drug from degradation, provide sustained release, and improve permeation across biological membranes.[9][10]

Poly(ε-caprolactone) (PCL) Nanocapsules

PCL nanocapsules have been shown to encapsulate articaine with high efficiency, reduce its cytotoxicity, and enhance its permeation profile.[9][10]

prep 1. Preparation (Emulsion/Solvent Evaporation) char 2. Characterization - Size, PDI, Zeta - Encapsulation Efficiency prep->char Formulation invitro 3. In Vitro Studies - Release Kinetics - Permeation Assay - Cytotoxicity (MTT) char->invitro Characterized Nanocapsules invivo 4. In Vivo Studies (e.g., Tail Flick Test) invitro->invivo Promising Candidates

Caption: Experimental workflow for PCL nanocapsule development.

This protocol is based on the oil-in-water emulsion/solvent evaporation method.[9]

  • Prepare Articaine Base:

    • Dissolve this compound in deionized water.

    • Adjust the pH of the solution to 8.5 with an appropriate base (e.g., NaOH) to obtain the un-ionized, oil-soluble articaine base.

    • Extract the aqueous phase with ethyl acetate.

    • Collect, filter, and dry the organic phase. Evaporate the solvent to obtain the articaine oil.

  • Prepare Organic Phase:

    • Dissolve 400 mg of poly(ε-caprolactone) (PCL) and the prepared articaine base in a mixture of acetone and medium-chain triglycerides (MCT).

  • Prepare Aqueous Phase:

    • Dissolve a surfactant, such as polysorbate 80, in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under constant, high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Maintain the emulsion under magnetic stirring at room temperature for at least 4 hours to allow for the complete evaporation of the acetone.

    • This process leads to the formation of a nanocapsule suspension.

  • Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute an aliquot of the nanocapsule suspension in deionized water.

    • Analyze the sample using Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Anemometry for zeta potential.

  • Encapsulation Efficiency (%EE): [9]

    • Separate the non-encapsulated (free) articaine from the nanocapsules using an ultrafiltration-centrifugation method (e.g., Microcon 10 kDa pore size filter units, centrifuged at 14,000 g for 25 min).

    • Quantify the amount of free articaine in the filtrate using High-Performance Liquid Chromatography (HPLC).

    • Calculate %EE using the following formula:

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

  • Place a known amount of the nanocapsule suspension into a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a receptor medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of articaine in the withdrawn samples by HPLC.

  • Plot the cumulative percentage of drug released versus time.

Solid Lipid Nanoparticles (SLNs)

SLNs are formulated with solid lipids and are known for their high stability and biocompatibility.[10][11]

This protocol is based on a high-shear homogenization and ultrasonication method.[12]

  • Prepare Lipid Phase:

    • Melt a solid lipid (e.g., glyceryl tripalmitate) at a temperature above its melting point.

    • Dissolve the articaine base in a small amount of chloroform and mix with the melted lipid.

  • Prepare Aqueous Phase:

    • Heat an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase.

    • Homogenize the mixture using a high-shear homogenizer (e.g., Ultra Turrax at 18,000 rpm for 7 minutes).

    • Follow this with sonication (e.g., 5 minutes at 40 W) to produce a hot oil-in-water nanoemulsion.

  • Nanoparticle Formation:

    • Cool the nanoemulsion in an ice bath under magnetic stirring. The solidification of the lipid droplets leads to the formation of SLNs.

    • Evaporate the organic solvent under low pressure.

Data Summary: Nanoparticle Formulations for Articaine
Formulation TypeEncapsulation Efficiency (%EE)Particle Size (nm)PDIKey FindingCitation(s)
PCL Nanocapsules~78%~200-250 nm< 0.2Slower release profile compared to free drug; increased cell viability.[10][11]
Solid Lipid Nanoparticles (SLN)~65%~200-300 nm< 0.3Increased cell viability compared to free articaine.[10][11]
Nanostructured Lipid Carriers (NLC)> 70%~217 nm~0.174Exhibited anti-inflammatory activity and sustained release profile.[13]

Development of Hydrogel-Based Delivery Systems

Hydrogels can be used as vehicles for nanoparticle suspensions to improve their applicability for topical or site-specific delivery.[14][15] They can offer good consistency, stability, and controlled release properties.[10][16]

This protocol describes the incorporation of a pre-formed articaine-nanoparticle suspension into a hydrogel base.[12]

  • Prepare the articaine-loaded nanoparticle suspension (e.g., PCL nanocapsules or SLNs) as described in Protocols 1 or 4.

  • In a separate vessel, prepare an aqueous solution containing a preservative (e.g., methylparaben, 0.1%) and a humectant (e.g., propylene glycol, 2%).

  • Add the gelling agent (e.g., Aristoflex® AVC, 2%) to the aqueous solution.

  • Keep the mixture under constant agitation in a porcelain mortar until a homogenous gel is formed.

  • Incorporate the nanoparticle suspension into the hydrogel base with gentle but thorough mixing to ensure uniform distribution.

  • Rheological Analysis:

    • Use a rheometer to measure the viscosity and flow behavior of the hydrogel.

    • Determine if the formulation exhibits pseudoplastic behavior (shear-thinning), which is desirable for topical applications.[10]

  • In Vitro Permeation Test (IVPT):

    • Use Franz diffusion cells with a suitable membrane (e.g., swine esophageal epithelium for oral mucosa simulation or an artificial membrane).[9][10]

    • Apply a known quantity of the hydrogel to the donor compartment.

    • Fill the receptor compartment with a suitable medium (e.g., PBS, pH 7.4).

    • Maintain the system at 37°C.

    • Sample from the receptor compartment at set time intervals and analyze for articaine content via HPLC.

    • Calculate the cumulative drug permeated and the steady-state flux (Jss).

Data Summary: Hydrogel Formulations for Articaine
Formulation TypeFlux (μg/cm²/h)Onset of ActivityKey FindingCitation(s)
PCL Nanocapsule Hydrogel35.68 ± 1.98Faster than other formulationsShowed pseudoplastic behavior with thixotropy, suitable for clinical application.[10][11]

Development of Liposomal Delivery Systems

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[17] They are biocompatible, biodegradable, and can modulate drug release, offering an alternative for pain management.[18][19]

This protocol is based on the Bangham method, or thin-film hydration.[19]

  • Lipid Film Formation:

    • Dissolve lipids (e.g., lecithin and cholesterol in a 1:1 molar ratio) in a suitable organic solvent mixture (e.g., chloroform-methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution containing this compound (e.g., 2% solution in phosphate-buffered saline, pH 7.4).

    • Agitate the flask using a vortex mixer. This process causes the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the aqueous drug solution.

  • Size Reduction (Optional):

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[17]

This protocol can be applied to any of the developed formulations to assess their safety profile on relevant cell lines (e.g., fibroblasts, keratinocytes).[10][11]

  • Cell Culture:

    • Seed cells (e.g., 3T3 fibroblasts or HaCaT keratinocytes) in a 96-well plate and incubate until they reach a suitable confluency.

  • Treatment:

    • Remove the culture medium and expose the cells to various concentrations of the articaine formulation (e.g., free articaine, nanoparticle suspension, liposomes) and a negative control for a specified period (e.g., 24 hours).

  • MTT Addition:

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for approximately 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis:

    • Calculate cell viability as a percentage relative to the negative control. Formulations with higher cell viability are considered less cytotoxic.[18]

References

HPLC-UV method for articaine hydrochloride quantification in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method offers a reliable and accessible approach for the quantification of articaine hydrochloride in plasma, crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals.

Introduction

This compound is a widely used local anesthetic, particularly in dentistry.[1][2] Its unique chemical structure, containing both an amide and an ester group, leads to rapid metabolism in the blood by plasma esterases.[1][2] This results in a short plasma half-life of approximately 20 minutes.[1][2] Accurate quantification of articaine in plasma is essential for understanding its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and cost-effective analytical technique for this purpose. This application note details a validated HPLC-UV method for the determination of this compound in plasma samples.

Principle

The method involves the separation of articaine from plasma components using reversed-phase HPLC on a C8 or C18 column. Prior to chromatographic analysis, plasma proteins are removed, and the analyte is extracted from the plasma matrix. Detection and quantification are achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Lidocaine Hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid

  • Sodium acetate

  • Acetic acid

  • n-Hexane

  • Isoamyl alcohol

  • Water (HPLC grade)

  • Human plasma (drug-free)

Instrumentation
  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

  • Centrifuge

  • Vortex mixer

  • pH meter

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method described for the extraction of articaine from whole blood, which is applicable to plasma.[1]

  • To 1 mL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Lidocaine).

  • Add 300 µL of 1 M Sodium Carbonate solution to adjust the pH to approximately 10.

  • Add 2 mL of extraction solvent (n-hexane:isoamyl alcohol, 90:10 v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 2 mL of the extraction solvent.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

Sample Preparation (Protein Precipitation)

This is an alternative, simpler sample preparation method.

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 1 mL of cold methanol or 500 µL of 10% perchloric acid to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and inject a suitable volume into the HPLC system.

HPLC-UV Conditions

The following table summarizes typical chromatographic conditions for the analysis of articaine.

ParameterCondition 1[1]Condition 2[3]
Column C18 Hypersil GOLDC8 reversed-phase
Mobile Phase Acetonitrile : Sodium Acetate buffer (10 mM, pH 4.7) (50:50, v/v)Acetonitrile : Phosphate buffer (88:12, v/v)
Flow Rate 1.0 mL/minNot specified
Injection Volume 20 µLNot specified
Column Temperature Ambient40°C
Detection Wavelength 274 nm274 nm or 276 nm
Internal Standard LidocaineNot specified

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized below.

ParameterTypical Results
Linearity A linear relationship between the peak area ratio (analyte/internal standard) and the concentration of articaine in plasma should be established. A typical range is 0.1 to 4.8 µg/mL with a correlation coefficient (r²) > 0.99.[1] Another reported linear range is 4-400 µg/mL (r=0.9999).[3]
Accuracy The accuracy, expressed as the percentage recovery, should be within 85-115%. Reported recoveries for articaine in blood using LLE were 96-102%.[1] For a different method, recovery rates were between 99.15% and 103.83%.[3]
Precision The precision, expressed as the relative standard deviation (RSD), should be less than 15%. For the LLE method, the RSD was between 4.2% and 6.1%.[1] Another study reported intra-day RSDs of 0.21% to 1.69% and inter-day RSDs of 0.22% to 1.73%.[3]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. A reported LOD for an HPLC-UV method was 20 ng/mL.[1]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. A reported LOQ for an HPLC-UV method was approximately 10 ng/mL.[3]

Data Presentation

The following tables provide a summary of quantitative data for the HPLC-UV analysis of articaine.

Table 1: Chromatographic Parameters

AnalyteInternal StandardRetention Time (min) (Condition 1)[1]
ArticaineLidocaine4.7
Lidocaine-5.3

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range0.1 - 4.8 µg/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Accuracy (% Recovery)96 - 102%[1]
Precision (% RSD)4.2 - 6.1%[1]
LOD20 ng/mL[1]
LOQ~10 ng/mL[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Lidocaine) Plasma->Add_IS Extraction Liquid-Liquid Extraction (n-hexane:isoamyl alcohol) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (274 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Articaine Concentration Quantification->Result

Caption: Workflow for this compound quantification in plasma.

Logical_Relationship Method HPLC-UV Method SamplePrep Sample Preparation Method->SamplePrep Chromatography Chromatographic Conditions Method->Chromatography Validation Method Validation Method->Validation LLE Liquid-Liquid Extraction SamplePrep->LLE PP Protein Precipitation SamplePrep->PP Column Column (C8/C18) Chromatography->Column MobilePhase Mobile Phase Chromatography->MobilePhase Detection UV Wavelength Chromatography->Detection Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity

Caption: Key components of the HPLC-UV method for articaine analysis.

References

Application Note: Quantitative Analysis of Articaine and its Metabolites in Human Plasma by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a generalized protocol for the extraction, derivatization, and subsequent quantitative analysis of articaine and its primary metabolite, articainic acid, from human plasma using gas chromatography-mass spectrometry (GC-MS). Articaine, a widely used local anesthetic, is rapidly metabolized in the body, making the accurate quantification of its metabolites crucial for pharmacokinetic and toxicological studies.[1] This protocol provides a framework for researchers, scientists, and drug development professionals to develop and validate a robust GC-MS method for this purpose.

Introduction

Articaine is an amide-type local anesthetic that is unique due to the presence of an ester group in its structure, which leads to rapid hydrolysis by plasma esterases.[1] This rapid metabolism results in the formation of its main and inactive metabolite, articainic acid.[1] A further metabolite, articainic acid glucuronide, is also formed. The fast inactivation of articaine contributes to its low systemic toxicity.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] For the analysis of polar molecules like drug metabolites, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[4] This application note outlines a comprehensive workflow, including sample preparation, a two-step derivatization process, and suggested GC-MS parameters for the analysis of articaine and articainic acid.

Metabolic Pathway of Articaine

Articaine undergoes a primary metabolic conversion to articainic acid through hydrolysis. This is followed by conjugation with glucuronic acid to form articainic acid glucuronide.

Articaine Articaine Articainic_Acid Articainic Acid Articaine->Articainic_Acid Hydrolysis (Plasma Esterases) Articainic_Acid_Glucuronide Articainic Acid Glucuronide Articainic_Acid->Articainic_Acid_Glucuronide Glucuronidation cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Methanol) Plasma_Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Drying1 Drying under Nitrogen Supernatant_Collection->Drying1 Methoxyimation Methoxyimation (e.g., Methoxyamine HCl in Pyridine) Drying1->Methoxyimation Silylation Silylation (e.g., MSTFA) Methoxyimation->Silylation GC_MS_Injection GC-MS Injection Silylation->GC_MS_Injection Data_Acquisition Data Acquisition GC_MS_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

References

Application Note: Protocol for Assessing Articaine Hydrochloride Neurotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Articaine hydrochloride is an amide local anesthetic widely used in dental procedures. Its unique chemical structure, which includes a thiophene ring instead of a benzene ring and an ester group, allows for enhanced lipid solubility and rapid metabolism by plasma esterases.[1][2] While generally considered safe and effective, reports of paresthesia, though rare, have prompted investigations into its potential neurotoxicity.[2][3][4] Assessing the neurotoxic potential of articaine and its formulations is crucial for ensuring patient safety and for the development of new drug delivery systems.

This document provides a detailed protocol for the in vitro assessment of this compound's neurotoxicity using the human neuroblastoma SH-SY5Y cell line, a well-established model for neurobiological and neurotoxicity studies.[3][5][6] The described assays focus on key indicators of neurotoxicity, including cytotoxicity, apoptosis, and oxidative stress.

Core Principles and Assays

The in vitro assessment of neurotoxicity involves exposing a neuronal cell model to the compound of interest and measuring various cellular responses. The primary endpoints covered in this protocol are:

  • Cell Viability and Cytotoxicity: Measures the overall health of the cell population after exposure to articaine. A decrease in viability indicates a cytotoxic effect. Assays like MTS and MTT are colorimetric methods that measure the metabolic activity of viable cells.[7][8]

  • Apoptosis (Programmed Cell Death): A key mechanism of cell death that can be induced by toxic compounds.[9] Early-stage apoptosis is characterized by the translocation of phosphatidylserine (PS) to the outer cell membrane, which can be detected by Annexin V staining.[10][11][12] Mid-stage events include the activation of executioner caspases, such as caspase-3 and caspase-7.[13][14]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. ROS can damage cellular components, leading to cell death.[3] The DCFDA/H2DCFDA assay is commonly used to measure intracellular ROS levels.[15]

Data Presentation

Quantitative data from neurotoxicity studies are often presented as IC50 (half-maximal inhibitory concentration) or LD50 (median lethal dose) values. These values provide a measure of a drug's potency in causing a specific biological effect (e.g., 50% reduction in cell viability).

Table 1: Comparative Cytotoxicity (LD50) of Local Anesthetics in SH-SY5Y Cells

Local Anesthetic LD50 (mM) after 20-min exposure (Mean ± SD) Relative Toxicity Group
Bupivacaine 0.95 ± 0.08 High
Lidocaine 3.35 ± 0.33 Medium
Prilocaine 4.32 ± 0.39 Medium
Mepivacaine 4.84 ± 1.28 Medium
Articaine 8.98 ± 2.07 Low
Ropivacaine 13.43 ± 0.61 Low

Data sourced from Malet et al. (2015).[16][17]

Table 2: Comparative Cytotoxicity (IC50) of Articaine and Lidocaine in SH-SY5Y Cells

Local Anesthetic IC50 (mM) after 4-hour exposure IC50 (mM) after 24-hour exposure (Mean ± SD)
Articaine ~5-6 3.0 ± 0.2
Lidocaine ~5-6 3.6 ± 0.4

Data sourced from da Silva et al. (2022).[3][18][19]

Experimental Protocols & Visualizations

The following sections provide detailed protocols for assessing articaine neurotoxicity. An overview of the experimental process is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assessment cluster_analysis Phase 4: Data Analysis culture SH-SY5Y Cell Culture (Passage & Maintenance) plate Cell Seeding (96-well plates) culture->plate treatment Cell Treatment (Incubate for 24h) plate->treatment prep_articaine Prepare Articaine HCl (Serial Dilutions) prep_articaine->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis Apoptosis (Caspase-3/7 Assay) treatment->apoptosis ros Oxidative Stress (DCFDA Assay) treatment->ros analysis Calculate IC50 Values & Statistical Analysis viability->analysis apoptosis->analysis ros->analysis

Fig 1. General experimental workflow for in vitro neurotoxicity assessment.
SH-SY5Y Cell Culture

The human neuroblastoma SH-SY5Y cell line is the recommended model for these protocols.[5][20]

  • Growth Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[21]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[21]

  • Sub-culturing:

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add trypsin-EDTA (0.25%) and incubate for 2-5 minutes at 37°C until cells detach.[21]

    • Neutralize the trypsin with an equal volume of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and re-plate at the desired density for experiments or continued culture.

Cell Viability Assessment (MTS Assay)

This protocol measures cell viability by the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[8][22]

  • Materials:

    • SH-SY5Y cells

    • 96-well clear-bottom microplates

    • This compound solutions (various concentrations)

    • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Protocol:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of growth medium.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the medium from the wells and add 100 µL of the articaine solutions (or medium only for control wells).

    • Incubate for the desired exposure time (e.g., 4, 24, or 48 hours).[3]

    • Add 20 µL of MTS reagent to each well.[7][22]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[8][22]

    • Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assessment

Apoptosis can be evaluated by measuring the activity of key executioner caspases or by detecting the externalization of phosphatidylserine.

This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent compound.

  • Materials:

    • Treated cells in a 96-well white-walled, clear-bottom plate

    • Caspase-3/7 activity assay kit (containing a DEVD-based substrate and lysis buffer)

  • Protocol:

    • Follow steps 1-5 from the MTS assay protocol (Section 4.2), using an opaque-walled plate suitable for fluorescence.

    • Equilibrate the plate and assay reagents to room temperature.

    • Prepare the Caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

    • Add 100 µL of the prepared reagent to each well.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., Ex/Em = 495/529 nm for DCF-based products).

This method identifies early apoptotic cells by detecting phosphatidylserine on the outer cell membrane.[10][12]

  • Materials:

    • Treated cells (cultured in 6-well or 12-well plates)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis by treating cells with articaine as described previously.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at ~400 x g for 5 minutes.[23]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.[12]

      • Viable cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Oxidative Stress Assessment (DCFDA Assay)

This assay measures the generation of reactive oxygen species (ROS) using the fluorescent probe DCFDA.[15]

  • Materials:

    • SH-SY5Y cells in a 96-well black-walled, clear-bottom plate

    • DCFDA (or H2DCFDA) reagent

    • Phenol red-free culture medium

  • Protocol:

    • Seed and treat cells with articaine as described in steps 1-5 of the MTS protocol (Section 4.2).

    • Remove the treatment medium and wash cells once with warm, phenol red-free medium.

    • Prepare a 20 µM working solution of DCFDA in phenol red-free medium.[15]

    • Add 100 µL of the DCFDA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[24]

    • Remove the DCFDA solution and wash the cells once with PBS.

    • Add 100 µL of PBS to each well.

    • Immediately measure fluorescence with a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Events articaine Articaine HCl Exposure na_channel Voltage-Gated Na+ Channel Block articaine->na_channel Primary Action ps_flip Phosphatidylserine Externalization articaine->ps_flip mito Mitochondrial Dysfunction articaine->mito Potential Neurotoxic Effect apoptosis Apoptosis ps_flip->apoptosis ros ROS Production ↑ mito->ros caspase Caspase-3/7 Activation ros->caspase caspase->apoptosis

Fig 2. Proposed signaling pathway for articaine-induced neurotoxicity.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for assessing the in vitro neurotoxicity of this compound. By evaluating cytotoxicity, apoptosis, and oxidative stress in a relevant neuronal cell model, researchers can obtain critical data on the safety profile of articaine and its formulations. The comparative data suggest that while all local anesthetics exhibit concentration-dependent toxicity, articaine is among the least neurotoxic in vitro.[16][17] Consistent application of these standardized methods will aid in the reliable and reproducible assessment of local anesthetic safety for both research and drug development purposes.

References

Application Notes and Protocols: Utilizing Articaine to Probe Voltage-Gated Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that initiate and propagate action potentials in excitable cells such as neurons, and cardiac and skeletal muscle cells[1][2]. Nine functional subtypes (Nav1.1–Nav1.9) have been identified in mammals, each with distinct biophysical properties and tissue distribution[1][3]. This diversity makes specific VGSC subtypes attractive targets for therapeutic intervention in a range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias[2].

Articaine is a local anesthetic (LA) widely used in clinical practice, particularly in dentistry[4][5]. Like other LAs, its primary mechanism of action is the blockade of VGSCs, which prevents nerve impulse transmission and results in a loss of sensation[5][6]. Articaine's chemical structure, featuring a thiophene ring, enhances its lipid solubility, contributing to a rapid onset of action, while an ester group facilitates its rapid metabolism, reducing the risk of systemic toxicity[5].

A key pharmacological feature of articaine is its state-dependent inhibition of VGSCs. It displays significantly higher affinity for the open and inactivated states of the channel compared to the resting state[4][6]. This property can be exploited experimentally to study the gating mechanisms and pharmacology of different VGSC subtypes. By using specific voltage-clamp protocols, researchers can preferentially present channels in certain states, allowing for a detailed characterization of articaine's interaction with each subtype. These studies are vital for understanding the molecular basis of its anesthetic action and for the rational design of novel, subtype-selective VGSC modulators.

Data Presentation: Articaine Potency at VGSC Subtypes

The inhibitory potency of articaine varies significantly depending on both the VGSC subtype and the conformational state of the channel. The following table summarizes the half-maximal inhibitory concentrations (IC50) of articaine for different rat (r) and human (h) VGSC subtypes expressed in HEK293t cells.

VGSC SubtypeChannel StateHolding Potential (mV)IC50 (µM)Reference
rNav1.4 Resting-140378 ± 26[4]
Inactivated-7040.6 ± 2.7[4]
Open-15.8 ± 1.5[4]
hNav1.7 Open-8.8 ± 0.1[4]
rNav1.8 Open*-22.0 ± 0.5[4]

*Note: Open-channel block was measured using inactivation-deficient mutant channels.

Signaling and Interaction Models

The interaction of articaine with VGSCs is a dynamic process dependent on the channel's conformational state. The following diagrams illustrate this state-dependent binding and the differential affinity of articaine for various subtypes.

G cluster_channel VGSC State Transitions cluster_drug Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Articaine Articaine Articaine->Resting Low Affinity (IC50 ≈ 378 µM) Articaine->Open Highest Affinity (IC50 ≈ 9-22 µM) Articaine->Inactivated High Affinity (IC50 ≈ 41 µM)

Caption: State-dependent binding of articaine to VGSCs.

G cluster_drug Articaine Open-Channel Block cluster_channels VGSC Subtypes Articaine Articaine Nav1_7 hNav1.7 Articaine->Nav1_7 IC50 = 8.8 µM (Highest Potency) Nav1_8 rNav1.8 Articaine->Nav1_8 IC50 = 22.0 µM (Lowest Potency) Nav1_4 rNav1.4 Articaine->Nav1_4 IC50 = 15.8 µM

Caption: Differential affinity of articaine for open VGSC subtypes.

Experimental Protocols

The following protocols provide a framework for studying the effects of articaine on specific VGSC subtypes using whole-cell patch-clamp electrophysiology.

Cell Culture and Heterologous Expression

This protocol is designed for transiently transfecting a mammalian cell line (e.g., HEK293) to express the VGSC subtype of interest.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous channel expression and high transfection efficiency[4][7].

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator[7].

  • Transfection:

    • Plate cells onto glass coverslips in a 35 mm culture dish to reach 50-70% confluency on the day of transfection.

    • Co-transfect the plasmid DNA encoding the desired Nav α-subunit (e.g., hNav1.7) and auxiliary β1 and β2 subunits using a suitable transfection reagent (e.g., calcium phosphate precipitation or lipofection-based methods)[7]. A fluorescent reporter plasmid (e.g., EGFP) can be included to identify successfully transfected cells.

    • Allow cells to express the channels for 24-48 hours post-transfection before electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of sodium currents to assess the inhibitory effect of articaine.

Solutions:

  • Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH[7]. Note: Cesium Fluoride (CsF) is used to block potassium channels and enhance voltage-clamp quality[7].

  • External Bathing Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.3 with NaOH[7].

  • Articaine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of articaine hydrochloride in the external bathing solution. Subsequent dilutions to the desired final concentrations (e.g., 1 µM to 1 mM) are made daily[7].

Recording Procedure:

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external bathing solution.

  • Identify transfected cells via fluorescence.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Record sodium currents using a patch-clamp amplifier. Compensate for series resistance (>80%) to minimize voltage errors.

Voltage Protocols for Assessing State-Dependent Block

Apply specific voltage protocols to isolate articaine's effect on the resting, inactivated, and open channel states.

G cluster_workflow Experimental Workflow: IC50 Determination start Cell Culture & Transfection (NavX.X) setup Whole-Cell Patch Clamp (Giga-seal & Rupture) start->setup control Record Control Currents (Baseline) setup->control protocol Apply State-Specific Voltage Protocol control->protocol perfusion Perfuse with Articaine (Concentration 1) protocol->perfusion record Record Blocked Currents perfusion->record washout Washout & Recovery record->washout next_conc Apply Next Concentration? washout->next_conc next_conc->perfusion Yes analysis Data Analysis: Plot Dose-Response Curve & Calculate IC50 next_conc->analysis No

Caption: Workflow for determining the IC50 of articaine.

  • Resting State Block:

    • Hold the membrane potential at a hyperpolarized level (e.g., -140 mV) where most channels are in the resting state[4].

    • Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to open the channels and elicit a current.

    • Use a long inter-pulse interval (e.g., 30-60 s) to ensure full recovery and prevent use-dependent block[8].

    • Apply various concentrations of articaine and measure the reduction in peak current amplitude.

  • Inactivated State Block:

    • Hold the membrane potential at a depolarized level (e.g., -70 mV) to induce steady-state inactivation in a significant fraction of channels[4].

    • Apply a test pulse (e.g., to 0 mV) to measure the current from the remaining non-inactivated channels.

    • Compare the reduction in peak current by articaine at this holding potential to that from the hyperpolarized potential to determine the affinity for the inactivated state.

  • Open-Channel Block (Use-Dependent Block):

    • Hold the membrane at a hyperpolarized potential (e.g., -120 mV).

    • Apply a high-frequency train of short depolarizing pulses (e.g., 20 ms pulses to 0 mV at 5-10 Hz)[8].

    • In the presence of an open-channel blocker like articaine, the current will decrease with each successive pulse.

    • The rate and extent of this use-dependent block can be quantified to assess open-state affinity.

Data Analysis
  • Measure the peak inward sodium current for each test pulse.

  • For each articaine concentration, calculate the fractional block as: 1 - (IPeak,drug / IPeak,control).

  • Plot the fractional block against the logarithm of the articaine concentration.

  • Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient (n): Fractional Block = [Articaine]^n / (IC50^n + [Articaine]^n)

Conclusion

Articaine serves as a valuable pharmacological tool for the investigation of VGSC subtypes. By leveraging its state-dependent blocking characteristics in combination with patch-clamp electrophysiology, researchers can dissect the contribution of different channel states to drug binding. The protocols and data presented here provide a comprehensive guide for utilizing articaine to characterize the pharmacology of specific VGSC subtypes, aiding in the broader effort to develop next-generation ion channel modulators with improved selectivity and therapeutic profiles.

References

Application Notes and Protocols for Evaluating Articaine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the efficacy of articaine using various animal models. The protocols outlined below are based on established methodologies in the field of local anesthetic research.

Introduction to Articaine Efficacy Studies

Articaine is an amide local anesthetic that is widely used in dentistry.[1][2] It is known for its rapid onset and intermediate duration of action.[3] Preclinical evaluation in animal models is a critical step in the development of new articaine formulations or for comparative studies against other local anesthetics.[4] Animal studies have indicated that articaine has a higher anesthetic efficiency and lower local tissue toxicity compared to other amide local anesthetics.[4]

Animal Models in Articaine Efficacy Research

The choice of animal model is crucial and depends on the specific research question. Rodent models are frequently used for initial screening and dose-finding studies due to their cost-effectiveness and ease of handling.[5] Larger animal models, such as dogs, can be used for more complex studies that require physiological monitoring more analogous to humans.

Commonly Used Animal Models:

  • Mice: Often used for tail-flick and hot-plate tests to assess sensory blockade.[6][7]

  • Rats: Utilized in vocalization tests in response to electrical stimulation and for pharmacokinetic studies.[5][8]

  • Guinea Pigs: Employed in studies evaluating dermal anesthesia by observing the response to needle pricks.[9]

  • Dogs: Used for more invasive procedures like nerve blocks and for monitoring cardiovascular parameters.[10][11]

Experimental Protocols for Efficacy Assessment

Rodent Tail-Flick Test for Sensory Blockade

This protocol is adapted from the method described by Grant et al. (1993) for assessing local anesthetic-induced conduction block.[6]

Objective: To quantify the duration and intensity of sensory blockade induced by articaine.

Materials:

  • Articaine solution (e.g., 4% with epinephrine 1:100,000)

  • Saline solution (control)

  • Male Wistar rats or Swiss Webster mice

  • Tail-flick analgesia meter

  • 30-gauge needles and syringes

Procedure:

  • Acclimatization: Acclimate animals to the testing environment for at least 3 days prior to the experiment.[12]

  • Baseline Measurement: Determine the baseline tail-flick latency (TFL) for each animal by applying a radiant heat source to the tail. The baseline latency should be between 2-4 seconds.

  • Anesthetic Administration: Subcutaneously inject a small volume (e.g., 20-50 µL) of articaine solution or saline on opposite sides of the base of the tail.

  • Efficacy Testing: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, re-measure the TFL. A TFL significantly longer than baseline indicates a sensory block. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Data Analysis: The duration of the block is the time taken for the TFL to return to baseline. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[5]

Rat Vocalization Test for Infiltration Anesthesia

This method assesses the analgesic effect of a local anesthetic by measuring the animal's vocalization response to an electrical stimulus.[5][13]

Objective: To evaluate the efficacy of articaine infiltration anesthesia.

Materials:

  • Articaine solution

  • Saline solution (control)

  • Male Sprague-Dawley rats

  • Electrical stimulator with needle electrodes

  • Sound-level meter or vocalization recording equipment

Procedure:

  • Animal Preparation: Shave the dorsal or abdominal area of the rat one day before the experiment.

  • Threshold Determination: Determine the vocalization threshold by applying increasing electrical stimuli to the shaved area until the rat vocalizes.

  • Anesthetic Administration: Subcutaneously inject articaine or saline into the test area.

  • Efficacy Assessment: At set intervals, apply the predetermined electrical stimulus and record whether the animal vocalizes. The absence of vocalization indicates successful anesthesia.

  • Data Analysis: The duration of anesthesia is the time until the vocalization response returns.

Sciatic Nerve Block in Dogs

This protocol is for evaluating a peripheral nerve block, a common clinical application of local anesthetics.[11][14][15]

Objective: To assess the motor and sensory blockade of the sciatic nerve by articaine.

Materials:

  • Articaine solution

  • Saline solution (control)

  • Beagle dogs

  • Ultrasound machine with a high-frequency linear probe[11][15]

  • Peripheral nerve stimulator[14]

  • Insulated needles

Procedure:

  • Anesthesia and Positioning: Anesthetize the dog and place it in lateral recumbency with the limb to be blocked uppermost.

  • Nerve Localization: Use the ultrasound to visualize the sciatic nerve between the greater trochanter and the ischiatic tuberosity.[14] A nerve stimulator can be used to confirm the location by observing muscle contractions.

  • Anesthetic Injection: Under ultrasound guidance, advance the needle towards the nerve and inject the articaine solution perineurally.

  • Assessment of Blockade:

    • Motor Block: Assess motor function at regular intervals by evaluating the withdrawal reflex to a noxious stimulus (e.g., toe pinch) and observing for limb paralysis.

    • Sensory Block: Assess sensory function by applying a pinprick or thermal stimulus to the dermatome supplied by the sciatic nerve and observing for a response.

  • Data Analysis: Record the onset time, duration, and quality (complete or partial) of both motor and sensory blocks.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Efficacy of Articaine in the Rodent Tail-Flick Test

Treatment GroupNBaseline TFL (s)Peak TFL (s) at Time (min)Duration of Block (min)
4% Articaine10Mean ± SDMean ± SDMean ± SD
Saline Control10Mean ± SDMean ± SDMean ± SD

Table 2: Pharmacokinetic Parameters of Articaine in Rats

ParameterUnitValue (Mean ± SD)
Cmaxng/mL
Tmaxh
AUC(0-t)ng·h/mL
t1/2h
Data derived from pharmacokinetic studies.[8][16]

Visualizations

Signaling Pathway of Local Anesthetics

Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane cluster_cell Neuron Na_channel Voltage-gated Na+ Channel No_impulse Blockade of Nerve Impulse Na_channel->No_impulse Inhibition of Na+ influx Articaine_ext Articaine (extracellular) Articaine_int Articaine (intracellular) Articaine_ext->Articaine_int Diffusion Articaine_int->Na_channel Binds to receptor site Nerve_impulse Nerve Impulse Propagation

Caption: Mechanism of action of articaine on voltage-gated sodium channels.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_acclimation Animal Acclimation Baseline_measurement Baseline Measurement (e.g., TFL, Vocalization Threshold) Animal_acclimation->Baseline_measurement Randomization Randomization into Treatment Groups Baseline_measurement->Randomization Drug_admin Drug Administration (Articaine or Control) Randomization->Drug_admin Efficacy_assessment Efficacy Assessment at Predefined Timepoints Drug_admin->Efficacy_assessment Data_collection Data Collection Efficacy_assessment->Data_collection Stat_analysis Statistical Analysis Data_collection->Stat_analysis Results Results Interpretation Stat_analysis->Results

Caption: General experimental workflow for articaine efficacy studies.

Statistical Analysis

Data should be analyzed using appropriate statistical methods. For example, a one-way ANOVA with a post-hoc test can be used to compare the means of multiple groups.[5] The significance level is typically set at p < 0.05.

Conclusion

The protocols and guidelines presented here provide a framework for the preclinical evaluation of articaine efficacy. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the development and regulatory approval of new local anesthetic formulations.

References

Application Notes and Protocols for Measuring Articaine Hydrochloride Tissue Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential techniques for quantifying the penetration of articaine hydrochloride into various biological tissues. The protocols are designed to guide researchers in developing and implementing robust analytical methods to assess the distribution of this widely used local anesthetic.

Introduction

This compound is a unique amide local anesthetic distinguished by its thiophene ring structure, which imparts greater lipid solubility.[1][2][3] This property is believed to contribute to its enhanced diffusion through soft and hard tissues compared to other local anesthetics like lidocaine.[4][5][6][7][8] Accurate measurement of articaine concentration in target tissues is crucial for pharmacokinetic studies, formulation development, and understanding its clinical efficacy and safety profile.

This document outlines protocols for three primary methodologies for quantifying articaine tissue penetration:

  • Chromatographic Analysis of Tissue Homogenates: A destructive method involving tissue sample collection, homogenization, extraction of articaine, and subsequent quantification using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • In Vivo Microdialysis: A minimally invasive technique for continuous sampling of unbound articaine from the interstitial fluid of living tissue.[5][9][10][11][12]

  • Confocal Microscopy Imaging: A high-resolution imaging technique that can be adapted to visualize and potentially quantify the spatial distribution of articaine within a tissue matrix, likely requiring a fluorescently labeled analog of the drug.[1][2][13][14]

Data Presentation: Quantitative Tissue Penetration of Articaine

The following table summarizes quantitative data from a preclinical study that measured articaine concentration in palatal mucosal and bone tissues following buccal infiltration, providing a benchmark for tissue penetration studies.

Tissue TypeAnesthetic Agent (0.6 mL injection)Mean Concentration (µg/g) ± SDReference
Palatal Mucosa4% Articaine with 1:100,000 epinephrine0.319 ± 0.037[15][16]
2% Lidocaine with 1:100,000 epinephrine0.0839 ± 0.017[15][16]
Palatal Bone4% Articaine with 1:100,000 epinephrine0.155 ± 0.012[15][16]
2% Lidocaine with 1:100,000 epinephrine0.085 ± 0.012[15][16]

Table 1: Comparative concentrations of articaine and lidocaine in palatal tissues of a rabbit model 10 minutes after buccal injection.[15][16]

Experimental Protocols

Protocol 1: Quantification of Articaine in Soft and Hard Tissues by HPLC

This protocol describes the general procedure for extracting articaine from tissue samples for analysis by HPLC with UV detection.

1. Tissue Sample Collection and Storage:

  • Excise soft tissue (e.g., gingiva, mucosa) or hard tissue (e.g., bone) of interest at predetermined time points after articaine administration.

  • Rinse the samples with cold phosphate-buffered saline (PBS) to remove excess blood and contaminants.

  • Blot the samples dry, weigh them, and immediately flash-freeze them in liquid nitrogen.[15]

  • Store samples at -80°C until analysis to prevent degradation of articaine.

2. Sample Homogenization:

  • Soft Tissues:

    • Thaw the tissue sample on ice.

    • Add the tissue to a homogenizer tube with a known volume of ice-cold PBS or an appropriate buffer.

    • Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform consistency is achieved. Keep the sample on ice throughout the process.

  • Hard Tissues (Bone):

    • Cryogenically mill the frozen bone sample into a fine powder using a cryogenic grinder or a mortar and pestle under liquid nitrogen.[15][17] This increases the surface area for efficient extraction.

    • Transfer the powdered bone to a tube containing a known volume of extraction buffer.

3. Articaine Extraction:

  • This protocol outlines a liquid-liquid extraction (LLE) method. Solid-phase extraction (SPE) is also a viable alternative.[18][19][20][21][22]

  • To the tissue homogenate, add an internal standard (e.g., lidocaine or another suitable analog) to correct for extraction efficiency.[23]

  • Alkalinize the sample by adding a small volume of a basic solution (e.g., 1 M sodium carbonate) to a pH of approximately 10.[23] This converts the this compound to its free base form, which is more soluble in organic solvents.

  • Add an immiscible organic solvent (e.g., a 90:10 v/v mixture of n-hexane and isoamyl alcohol).[23]

  • Vortex the mixture vigorously for several minutes to facilitate the transfer of articaine into the organic phase.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known, small volume of the HPLC mobile phase.

4. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and a buffer solution (e.g., 10 mM sodium acetate buffer, pH 4.7) at a 50:50 (v/v) ratio.[23]

  • Flow Rate: 1.0 mL/min.[23]

  • Detection Wavelength: 274 nm for articaine.[23][24]

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve by plotting the peak area of articaine standards of known concentrations against their concentrations. Determine the concentration of articaine in the tissue samples by comparing their peak areas to the calibration curve, correcting for the initial tissue weight and dilution factors.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis TissueCollection 1. Tissue Collection (Soft or Hard Tissue) Homogenization 2. Homogenization (Mechanical or Cryogenic) TissueCollection->Homogenization Flash-freeze & weigh Extraction 3. Liquid-Liquid Extraction Homogenization->Extraction Add internal standard & alkalinize Evaporation 4. Solvent Evaporation Extraction->Evaporation Transfer organic phase Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC 6. HPLC-UV Analysis Reconstitution->HPLC Inject sample Quantification 7. Quantification HPLC->Quantification Peak area integration

Workflow for Articaine Quantification in Tissue by HPLC.
Protocol 2: In Vivo Microdialysis for Measuring Unbound Articaine

This protocol provides a framework for using microdialysis to measure articaine concentrations in the interstitial fluid of a target tissue, such as oral mucosa or underlying bone.

1. Probe Selection and Calibration:

  • Select a microdialysis probe with a molecular weight cutoff (MWCO) appropriate for articaine (MW: 284.38 g/mol ). A 20 kDa MWCO is generally suitable.[10]

  • Calibrate the probe in vitro to determine its recovery rate for articaine. This can be done by placing the probe in a standard solution of articaine and perfusing it at the intended flow rate. The concentration in the collected dialysate is compared to the standard solution concentration to calculate the recovery percentage.

2. Surgical Implantation of the Probe:

  • Anesthetize the animal model according to an approved protocol.

  • Surgically expose the target tissue (e.g., oral mucosa).

  • Carefully insert the microdialysis probe into the tissue. For bone, a small hole may need to be drilled to facilitate placement.[4]

  • Secure the probe in place with sutures or tissue adhesive.

3. Perfusion and Sample Collection:

  • Connect the probe's inlet tubing to a microinfusion pump and the outlet tubing to a fraction collector.

  • Perfuse the probe with a sterile physiological solution (e.g., Ringer's solution) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[5]

  • Allow the system to equilibrate for a period (e.g., 30-60 minutes) before administering articaine.

  • Administer this compound via the intended route (e.g., local infiltration near the probe).

  • Collect dialysate samples in timed fractions (e.g., every 10-20 minutes) into small vials.

4. Sample Analysis:

  • Due to the small sample volumes and potentially low concentrations, a highly sensitive analytical method such as LC-MS/MS is recommended for analyzing the dialysate.[25]

  • Develop and validate an LC-MS/MS method for articaine quantification in the perfusion fluid matrix.

  • Quantify the articaine concentration in each dialysate fraction.

5. Data Interpretation:

  • Correct the measured dialysate concentrations for the in vitro probe recovery rate to estimate the absolute unbound concentration of articaine in the interstitial fluid of the tissue over time.

Microdialysis_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Analysis ProbeImplantation 1. Implant Microdialysis Probe in Target Tissue Perfusion 2. Perfuse with Physiological Solution ProbeImplantation->Perfusion Equilibration 3. System Equilibration Perfusion->Equilibration ArticaineAdmin 4. Administer Articaine Equilibration->ArticaineAdmin DialysateCollection 5. Collect Dialysate Fractions ArticaineAdmin->DialysateCollection Timed intervals LCMS_Analysis 6. LC-MS/MS Analysis DialysateCollection->LCMS_Analysis ConcentrationCalc 7. Calculate Tissue Concentration LCMS_Analysis->ConcentrationCalc Correct for probe recovery Confocal_Signaling_Pathway cluster_drug Drug Development cluster_application Experimental Application cluster_imaging Imaging and Analysis Articaine Articaine HCl Synthesis Chemical Synthesis Articaine->Synthesis Fluorophore Fluorophore Fluorophore->Synthesis FluoroArticaine Fluorescent Articaine Analog Synthesis->FluoroArticaine Application Topical Application or Injection FluoroArticaine->Application TissueSample Tissue Sample (Ex Vivo) TissueSample->Application Penetration Tissue Penetration Application->Penetration Confocal Confocal Microscopy (Z-Stack Imaging) Penetration->Confocal ImageAnalysis 3D Reconstruction & Intensity Analysis Confocal->ImageAnalysis DistributionMap Penetration Distribution Map ImageAnalysis->DistributionMap

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Articaine Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for articaine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester group.[1][2] This reaction breaks down articaine into its main metabolite, articainic acid, which is pharmacologically inactive.[1][2] This hydrolysis can be influenced by factors such as pH and temperature.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

Q3: How does temperature affect the stability of this compound solutions?

A3: Temperature can significantly impact the stability of this compound solutions. A study on buffered 4% this compound with 1:100,000 epinephrine demonstrated that the solution remained chemically stable for at least 8 hours at both 8°C and 25°C.[3] However, the epinephrine component of the solution showed significant degradation after 1 hour at 25°C and after 2 hours at 8°C.[3] For long-term storage of the powder form, temperatures of -20°C are recommended.[4]

Q4: Is this compound sensitive to light?

A4: this compound should be protected from light.[5] While specific photodegradation kinetics for articaine are not detailed in the provided search results, general guidelines for pharmaceutical stability testing (ICH Q1B) recommend photostability testing for new drug substances and products. This involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.

Q5: What are some common excipients used with this compound and are there any known incompatibilities?

A5: this compound is commonly formulated with the vasoconstrictor epinephrine to prolong its anesthetic effect.[5][6] These formulations also typically contain an antioxidant, such as sodium metabisulfite, to protect the epinephrine from oxidation.[7] A known incompatibility exists between this compound and sodium hypochlorite (NaOCl), a common endodontic irrigant. Mixing these two substances can result in the formation of a precipitate.[6]

Troubleshooting Guide

Issue 1: My this compound solution has become cloudy or a precipitate has formed.

  • Possible Cause 1: pH Adjustment. The solubility of this compound is pH-dependent. If the pH of the solution is raised too high, for example by adding an excessive amount of a basic buffering agent, the free base form of articaine may precipitate out of solution.

    • Solution: Carefully monitor the pH when preparing buffered solutions. Ensure that the buffering agent is added in appropriate concentrations to avoid significant pH shifts that could lead to precipitation.

  • Possible Cause 2: Incompatibility with other reagents. Mixing this compound solutions with certain other chemicals can lead to precipitation.

    • Solution: Avoid mixing this compound solutions with known incompatible substances such as sodium hypochlorite.[6] If a precipitate is observed after mixing with another reagent, it is best to discard the solution and prepare a fresh one, avoiding the problematic combination.

Issue 2: I am observing a rapid loss of potency in my this compound solution, especially when combined with epinephrine.

  • Possible Cause 1: Degradation of epinephrine. Epinephrine is less stable than this compound, particularly at higher temperatures and in less acidic conditions.[3] Its degradation can lead to a reduced duration of the anesthetic effect.

    • Solution: If using a formulation with epinephrine, prepare it fresh whenever possible. If storage is necessary, keep the solution refrigerated at 8°C and use it within a short timeframe (e.g., within 2 hours) to minimize epinephrine degradation.[3] Always protect solutions containing epinephrine from light.

  • Possible Cause 2: Hydrolysis of articaine. Although relatively stable at lower pH, the hydrolysis of the ester linkage in articaine can be accelerated at higher pH and temperatures.

    • Solution: For short-term experiments, maintain the solution at a controlled room temperature (25°C) or under refrigeration (8°C).[3] For longer-term storage, consider preparing stock solutions at a lower pH and adjusting the pH immediately before use.

Issue 3: My solution has changed color.

  • Possible Cause: Oxidation of components. Formulations containing epinephrine are susceptible to oxidation, which can cause a color change.

    • Solution: Ensure that the solution is protected from light and air (oxygen). The inclusion of an antioxidant like sodium metabisulfite in the formulation can help prevent this.[7] If a color change is observed, it is an indication of degradation, and the solution should be discarded.

Data Presentation

Table 1: Stability of Buffered 4% this compound with 1:100,000 Epinephrine over 8 Hours [3]

TemperatureTime (hours)Articaine HCl Concentration (% of initial)Epinephrine Concentration (% of initial)pHPhysical Appearance
8°C 01001007.05 ± 0.05Clear, colorless
195.64 ± 1.00-7.12 ± 0.08Clear, colorless
2-Stable7.17 ± 0.04Clear, colorless
395.02 ± 1.37-7.19 ± 0.06Clear, colorless
4--7.27 ± 0.06Clear, colorless
593.30 ± 0.28--Clear, colorless
6--7.41 ± 0.05Clear, colorless
792.84 ± 0.36--Clear, colorless
8>92.61Significantly decreased7.45 ± 0.08Clear, colorless
25°C 01001007.06 ± 0.05Clear, colorless
194.11 ± 1.11Significantly decreased-Clear, colorless
2--7.26 ± 0.02Clear, colorless
393.77 ± 1.15--Clear, colorless
4--7.32 ± 0.01Clear, colorless
593.52 ± 1.21--Clear, colorless
6--7.38 ± 0.01Clear, colorless
793.24 ± 1.25--Clear, colorless
8>93.19Significantly decreased7.42 ± 0.02Clear, colorless

Note: Dashes (-) indicate data not provided in the source for that specific time point.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Epinephrine [3]

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and epinephrine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: Phosphate buffer (pH 3.1) containing 0.1% triethyl alcohol and methanol. A gradient program may be necessary for optimal separation.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 279 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 20 µg/mL.

    • Prepare a stock solution of epinephrine (e.g., 1 mg/mL) and dilute to create calibration standards.

  • Sample Preparation: Dilute the this compound aqueous solution samples with the mobile phase to fall within the concentration range of the calibration curve. Filter the samples through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system. Quantify the concentrations of articaine and epinephrine by comparing the peak areas of the samples to the calibration curve.

Protocol 2: Forced Degradation Study (General Approach)

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability. This approach is based on general ICH guidelines as specific detailed protocols for articaine were not found.

  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 1 mg/mL) in a photostability chamber to a light source that provides both visible and UV output, as specified by ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time intervals, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid powder of this compound in an oven at an elevated temperature (e.g., 70°C).

    • At specified time points, take a sample of the powder, dissolve it in a suitable solvent, and analyze by HPLC.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Articaine HCl Solution buffer Buffer Addition (Optional) start->buffer temp Temperature (8°C, 25°C) buffer->temp ph pH Variation (Acidic/Basic) buffer->ph light Light Exposure (ICH Q1B) buffer->light oxid Oxidation (H2O2) buffer->oxid sampling Time-point Sampling temp->sampling ph->sampling light->sampling oxid->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data stability Stability Profile data->stability

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Precipitation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Precipitate Formation in Articaine HCl Solution cause1 High pH issue->cause1 Is the pH elevated? cause2 Incompatible Reagent issue->cause2 Was another chemical added? sol1 Monitor and control pH during preparation cause1->sol1 sol2 Avoid mixing with incompatible substances (e.g., NaOCl) cause2->sol2 sol3 Prepare fresh solution sol1->sol3 sol2->sol3

Caption: Troubleshooting guide for precipitate formation in articaine HCl solutions.

References

minimizing articaine hydrochloride degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of articaine hydrochloride during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound's structure is unique among amide local anesthetics as it contains an ester group.[1][2] The primary degradation pathway is the hydrolysis of this ester linkage, which is primarily facilitated by plasma and tissue esterases, to form its inactive metabolite, articainic acid.[1][3] This metabolic process is very rapid in vivo.[3]

Q2: What are the main factors that can cause this compound to degrade in my samples?

A2: Several factors can contribute to the degradation of this compound during sample preparation:

  • Enzymatic Activity: The presence of esterases in biological samples (e.g., plasma, blood, tissue homogenates) is a major cause of hydrolytic degradation.[3][4]

  • pH: The stability of this compound is pH-dependent. Solutions for injection are typically acidic to enhance stability.[1][5] Higher pH levels can accelerate hydrolysis.

  • Temperature: Elevated temperatures can increase the rate of both enzymatic and chemical degradation.[5][6]

  • Light Exposure: Like many pharmaceutical compounds, prolonged exposure to light can potentially lead to degradation. It is recommended to store this compound protected from light.[7]

Q3: How can I prevent enzymatic degradation of this compound in my biological samples?

A3: To prevent enzymatic degradation by esterases, it is crucial to add an esterase inhibitor to your samples immediately after collection.[4] Neostigmine methylsulfate is an example of an inhibitor that has been used for this purpose.[4]

Q4: What is the recommended storage temperature for samples containing this compound?

A4: For short-term storage (hours to a few days), samples should be kept on ice or refrigerated at 2-8°C.[5][6] For long-term storage, freezing at -20°C or below is recommended.[8] Lowering the temperature significantly slows down both enzymatic and chemical degradation rates.[6]

Q5: How does the choice of solvent affect the stability of this compound during extraction?

A5: The choice of solvent and the pH of the aqueous phase are critical during liquid-liquid extraction. It is important to select a solvent system that efficiently extracts articaine while minimizing degradation. The pH should be controlled to maintain articaine in its desired form for extraction (typically in its basic form for extraction into an organic solvent).[4][9]

Troubleshooting Guides

Problem: I am seeing lower than expected concentrations of this compound in my plasma samples.

Possible Cause Troubleshooting Step
Enzymatic Degradation Ensure that an effective esterase inhibitor (e.g., neostigmine methylsulfate) was added to the blood collection tubes before sample collection, or immediately after.[4] Verify the concentration and activity of the inhibitor.
Improper Storage Review your sample handling and storage procedures. Were the samples immediately placed on ice after collection and promptly frozen if not analyzed immediately?[5][6]
pH-Related Degradation Check the pH of your buffers and solutions used during sample preparation. Avoid highly alkaline conditions.
Extraction Inefficiency Optimize your liquid-liquid or solid-phase extraction protocol. Ensure the pH of the sample is adjusted appropriately to facilitate the extraction of articaine.[4]

Problem: My this compound standards seem to be degrading over time.

Possible Cause Troubleshooting Step
Improper Solvent Prepare stock solutions in a suitable solvent such as methanol and store them at low temperatures.[10] For working standards in aqueous matrices, prepare them fresh daily.
Storage Conditions Store stock solutions in a freezer (-20°C or below) in tightly sealed, light-protected containers.[7][8] Avoid repeated freeze-thaw cycles by preparing aliquots.
Contamination Ensure that all glassware and equipment are clean and free of any contaminants that could catalyze degradation.

Data Summary

The following tables summarize key data related to the stability of this compound under various conditions.

Table 1: Factors Affecting this compound Stability

Factor Effect on Stability Recommendation for Sample Preparation
Enzymes (Esterases) Rapid hydrolysis to articainic acid.[1][3]Add esterase inhibitors (e.g., neostigmine methylsulfate) to biological samples immediately upon collection.[4]
Temperature Higher temperatures accelerate degradation.[6]Keep samples on ice during processing and store at ≤ -20°C for long-term storage.[6][8]
pH More stable in acidic conditions; degradation increases with higher pH.[1][5]Maintain a controlled, slightly acidic to neutral pH where possible during sample preparation steps.
Light Potential for photodegradation.[7]Protect samples and standards from direct light exposure by using amber vials or covering containers with foil.[7]

Table 2: Stability of Buffered 4% Articaine with 1:100,000 Epinephrine [5]

Storage Temperature Articaine Stability (up to 8 hours) Epinephrine Stability
8°C No significant degradationStable for up to 2 hours
25°C No significant degradationStable for up to 1 hour

Note: This data is for a buffered solution and highlights the importance of considering all components in a formulation.

Experimental Protocols

Protocol 1: Collection and Stabilization of Whole Blood Samples for this compound Analysis

Objective: To collect and stabilize whole blood samples to prevent the ex vivo degradation of this compound prior to analysis.

Materials:

  • Vacutainer tubes containing an anticoagulant (e.g., heparin).

  • Esterase inhibitor solution (e.g., 0.3 mM neostigmine methylsulfate).

  • Ice bath.

  • Centrifuge.

  • Cryogenic vials for plasma storage.

Procedure:

  • Prepare the blood collection tubes by adding the esterase inhibitor. For example, add 500 µL of 0.3 mM neostigmine methylsulfate to a tube intended for 1 mL of blood.[4]

  • Collect the venous blood sample directly into the prepared tube.

  • Immediately after collection, gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.

  • Place the tube immediately in an ice bath to cool the sample.

  • Centrifuge the blood sample at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat and red blood cells.

  • Transfer the plasma to labeled cryogenic vials.

  • Store the plasma samples at -20°C or lower until analysis.

Protocol 2: Liquid-Liquid Extraction of this compound from Plasma

Objective: To extract this compound from plasma samples for quantification by a chromatographic method.

Materials:

  • Stabilized plasma sample (from Protocol 1).

  • Internal standard solution (e.g., lidocaine).

  • Alkalinizing agent (e.g., 1 M sodium carbonate solution).

  • Extraction solvent (e.g., n-hexane:isoamyl alcohol 90:10 v/v).[4]

  • Centrifuge.

  • Evaporation system (e.g., nitrogen evaporator).

  • Mobile phase for reconstitution.

Procedure:

  • Thaw the plasma samples on ice.

  • To 1 mL of the plasma sample in a suitable tube, add a known amount of the internal standard.

  • Add an alkalinizing agent to raise the pH to approximately 10 (e.g., 300 µL of 1 M Na2CO3).[4] This converts the this compound to its free base form, which is more soluble in organic solvents.

  • Add the extraction solvent (e.g., 1 mL of n-hexane:isoamyl alcohol 90:10 v/v).[4]

  • Vortex the mixture gently for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction (steps 4-7) with a fresh aliquot of the extraction solvent to maximize recovery.

  • Combine the organic extracts.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the mobile phase used for the analytical method (e.g., HPLC).

  • The sample is now ready for injection into the analytical instrument.

Visualizations

cluster_degradation Articaine Degradation Pathway Articaine Articaine Articainic_Acid Articainic Acid (Inactive) Articaine->Articainic_Acid Esterase Hydrolysis (Primary)

Caption: Primary degradation pathway of articaine.

cluster_workflow Sample Preparation Workflow start Blood Sample Collection inhibitor Add Esterase Inhibitor (e.g., Neostigmine) start->inhibitor ice Immediate Cooling (Ice Bath) inhibitor->ice centrifuge Centrifugation (4°C) ice->centrifuge plasma Plasma Separation centrifuge->plasma storage Storage at <= -20°C plasma->storage extraction Extraction (LLE or SPE) plasma->extraction analysis LC-MS/GC-MS Analysis extraction->analysis

Caption: Workflow for stabilizing articaine in blood samples.

References

Technical Support Center: Enhancing Articaine's Anesthetic Efficacy in Inflamed Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using articaine in inflamed tissues during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent or failed anesthesia with articaine in animal models of inflammation. Tissue Acidosis: Inflamed tissues have a lower pH, which leads to "ion trapping" of the articaine molecule. The acidic environment increases the proportion of the ionized form of the anesthetic, preventing it from crossing the nerve cell membrane to reach its target, the voltage-gated sodium channels.[1][2][3][4]Buffer the Articaine Solution: Adjusting the pH of the articaine solution to a more neutral level can increase the concentration of the un-ionized, membrane-permeable form of the drug.[5][6][7][8][9] Studies have shown that buffered articaine has a faster onset and can be more effective in pain management.[5][10]
Increased Vascularity: Inflammation causes vasodilation, which increases blood flow to the affected area. This leads to a more rapid removal of the articaine from the injection site, reducing its duration and effectiveness.[1]Use Vasoconstrictors: The addition of a vasoconstrictor, such as epinephrine, to the articaine solution can counteract the inflammatory vasodilation, thereby prolonging the anesthetic's presence at the nerve.[1][11]
Altered Nerve Excitability: Inflammatory mediators can sensitize nociceptive nerve fibers and lead to an upregulation of anesthetic-resistant sodium channels, decreasing the efficacy of local anesthetics.[4]Consider Adjunctive Agents: The addition of agents like clonidine or tramadol to the articaine solution may enhance its analgesic effect.[12][13][14][15][16][17][18]
High variability in anesthetic outcomes between experimental subjects. Anatomical Variations: Differences in nerve location and tissue density among subjects can affect the diffusion and efficacy of the injected anesthetic.[19]Standardize Injection Technique: Ensure a consistent and precise injection technique. Consider using imaging guidance for injections in critical experiments. For dental applications, supplemental injection techniques like intraosseous or intrapapillary infiltrations can be beneficial.[4][20]
Psychological Factors: In conscious animal models, stress and anxiety can amplify the perception of pain, potentially confounding the assessment of anesthetic efficacy.[4][19]Acclimatize Animals: Properly acclimatize animals to the experimental setup and handling to minimize stress.
Rapid decline in anesthetic effect over time. Systemic Absorption: As mentioned, increased blood flow in inflamed tissues accelerates the systemic absorption of articaine, shortening its half-life at the site of action.[21][22]Utilize Drug Delivery Systems: Encapsulating articaine in nanostructured lipid carriers (NLCs) can provide a sustained release of the drug, prolonging its local anesthetic effect.[21][22][23][24] Research has shown that NLC-encapsulated articaine can double the anesthetic's half-life in inflamed tissue.[21][22][24]

Frequently Asked Questions (FAQs)

Q1: Why is articaine less effective in inflamed tissues?

A1: The reduced efficacy of articaine in inflamed tissues is multifactorial:

  • Tissue Acidosis and Ion Trapping: Inflamed tissues have a lower pH (are more acidic). Articaine, a weak base, exists in both ionized (charged) and un-ionized (uncharged) forms. Only the un-ionized form can readily cross the lipid-rich nerve membrane to block sodium channels and produce anesthesia. In an acidic environment, the equilibrium shifts towards the ionized form, which cannot effectively penetrate the nerve, a phenomenon known as "ion trapping".[1][2][3][4]

  • Increased Blood Flow: Inflammation leads to vasodilation, increasing blood flow to the area. This increased perfusion accelerates the removal of articaine from the injection site, reducing its concentration and duration of action.[1]

  • Nerve Sensitization: Inflammatory mediators can lower the activation threshold of nerve fibers and increase the expression of anesthetic-resistant sodium channels, making the nerves more sensitive to painful stimuli and less responsive to the local anesthetic.[4]

Q2: How can I buffer an articaine solution for experimental use?

A2: Buffering articaine involves adding an alkaline solution, typically sodium bicarbonate, to the anesthetic solution just before administration. This raises the pH of the solution, increasing the proportion of the un-ionized form of articaine.[5][6][7] A common approach is to mix the articaine solution with an 8.4% sodium bicarbonate solution. The exact ratio can vary depending on the desired final pH and the initial pH of the articaine formulation.

Q3: What are the benefits of using nanostructured lipid carriers (NLCs) with articaine?

A3: Encapsulating articaine in NLCs offers several advantages for improving its efficacy in inflamed tissues:

  • Sustained Release: NLCs provide a prolonged release of articaine at the injection site, maintaining an effective concentration for a longer duration.[21][22][23]

  • Improved Pharmacokinetics: Studies have shown that NLC formulations can decrease the elimination rate of articaine from the tissue by half and double its half-life.[21][22][24]

  • Enhanced Efficacy: Research in a rat model of inflammatory pain demonstrated that an NLC formulation of articaine improved anesthetic efficacy by 30% and prolonged the anesthetic effect.[21][22]

Q4: What are some effective adjunctive agents to use with articaine in inflamed tissues?

A4: Several adjunctive agents have been investigated to enhance the efficacy of articaine in inflamed tissues:

  • Clonidine: An α2-adrenoceptor agonist that can enhance anesthetic efficacy and provide analgesia.[25][13][18][26][27]

  • Tramadol: A synthetic opioid that has been shown to prolong the duration of the anesthetic effect when combined with articaine.[12][14][15][16][17]

Q5: What success rates can be expected with supplemental articaine injections in cases of irreversible pulpitis?

A5: In dental applications where an initial nerve block fails in the presence of irreversible pulpitis (a state of severe inflammation), supplemental injections with 4% articaine have shown varying success rates:

  • Buccal Infiltration: A supplemental buccal infiltration of 4% articaine with 1:100,000 epinephrine has been reported to be successful in approximately 58% of cases where a conventional inferior alveolar nerve block failed.[28][29]

  • Intraosseous Injection: A supplemental intraosseous injection of 4% articaine with 1:100,000 epinephrine has demonstrated a higher success rate, achieving pulpal anesthesia in 86% of cases following a failed inferior alveolar nerve block.[20]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Articaine Formulations in Inflamed Rat Paw Tissue

FormulationElimination Rate Constant (ke)Half-life (t1/2) (minutes)
Free ArticaineNot specified, but NLC-CO-A decreased it by half8.4
Articaine in Synthetic NLC (NLC-A)Not specified16-17
Articaine in Natural NLC (NLC-CO-A)Decreased by half compared to free ATC16-17

Data sourced from a study using tissue microdialysis in a carrageenan-induced inflammation model in rats.[21]

Table 2: Efficacy of Buffered vs. Non-Buffered 4% Articaine in Maxillary Third Molar Extractions

ParameterBuffered 4% ArticaineNon-Buffered 4% Articaine
Injection Pain (VAS) 3.12 ± 1.364.2 ± 0.3
Post-Extraction Pain (VAS) 4.4 ± 1.755.76 ± 1.78
Onset of Anesthesia (seconds) 85.92 ± 27.37126.86 ± 33.15
Duration of Anesthesia (minutes) 70.4 ± 13.6451.4 ± 7.2

Data from a randomized, double-blind split-mouth study.[10]

Table 3: Anesthetic Success Rates of Supplemental Articaine Injections in Irreversible Pulpitis

Supplemental Injection TechniqueAnesthetic Success Rate
Buccal Infiltration (4% articaine with 1:100,000 epinephrine)58%
Intraosseous Injection (4% articaine with 1:100,000 epinephrine)86%

Data from prospective clinical studies in patients with irreversible pulpitis where initial inferior alveolar nerve block failed.[20][28][29]

Experimental Protocols

1. Carrageenan-Induced Inflammatory Pain Model in Rats

  • Objective: To induce a localized inflammation to test the efficacy of anesthetic formulations.

  • Procedure:

    • Male Wistar rats (weighing 180-220 g) are used.

    • A subcutaneous injection of 100 µL of λ-carrageenan (2% w/v in saline) is administered into the plantar surface of the rat's right hind paw.

    • The development of hyperalgesia (increased sensitivity to pain) is typically assessed 3 hours post-injection.

    • At the peak of inflammation (3 hours), the anesthetic formulation (e.g., free articaine, NLC-encapsulated articaine) is injected into the same paw.

    • Anesthetic efficacy is measured by assessing the withdrawal response to a mechanical stimulus (e.g., von Frey filaments) at various time points after anesthetic administration.[21][22][23]

2. Preparation of Articaine-Loaded Nanostructured Lipid Carriers (NLCs)

  • Objective: To encapsulate articaine in a lipid-based nanoparticle delivery system.

  • Method (High-Pressure Homogenization):

    • Lipid Phase Preparation: A solid lipid (e.g., cetyl palmitate) and a liquid lipid (e.g., copaiba oil) are melted together at a temperature above the melting point of the solid lipid. Articaine base is then dispersed in this melted lipid mixture.

    • Aqueous Phase Preparation: A surfactant (e.g., Tween 80) is dissolved in deionized water and heated to the same temperature as the lipid phase.

    • Emulsification: The hot aqueous phase is added to the hot lipid phase, and the mixture is subjected to high-speed stirring to form a coarse pre-emulsion.

    • Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles at a specific pressure to reduce the particle size to the nanometer range.

    • Cooling: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form the NLCs.

    • Characterization: The NLCs are characterized for particle size, polydispersity index, zeta potential, and encapsulation efficiency.[21][22][23]

Visualizations

Signaling_Pathway_of_Articaine_Action cluster_extracellular Extracellular Space (Inflamed Tissue - Low pH) cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space (Axoplasm) Articaine_Injected Articaine (ATC) Injected (Mostly Ionized RNH+) Articaine_Unionized Un-ionized ATC (RN) Articaine_Injected->Articaine_Unionized Equilibrium Shift Membrane Articaine_Unionized->Membrane Diffusion Articaine_Unionized_Intra Un-ionized ATC (RN) Articaine_Ionized_Intra Ionized ATC (RNH+) Articaine_Unionized_Intra->Articaine_Ionized_Intra Re-equilibration Sodium_Channel Voltage-Gated Sodium Channel Articaine_Ionized_Intra->Sodium_Channel Blocks Channel Nerve_Impulse_Blocked Nerve Impulse Blocked Sodium_Channel->Nerve_Impulse_Blocked Leads to

Caption: Mechanism of articaine action and the effect of inflammation.

Experimental_Workflow_NLC cluster_prep NLC Preparation cluster_eval In Vivo Evaluation Lipid_Phase Melted Lipids + Articaine Pre_Emulsion High-Speed Stirring (Pre-emulsion) Lipid_Phase->Pre_Emulsion Aqueous_Phase Hot Surfactant Solution Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization NLC_Formation Cooling & NLC Formation Homogenization->NLC_Formation Anesthetic_Admin Administer NLC-Articaine NLC_Formation->Anesthetic_Admin Formulation Used in Experiment Inflammation_Induction Induce Inflammation (e.g., Carrageenan) Inflammation_Induction->Anesthetic_Admin Efficacy_Testing Assess Anesthetic Efficacy (e.g., von Frey test) Anesthetic_Admin->Efficacy_Testing Data_Analysis Data Analysis Efficacy_Testing->Data_Analysis

Caption: Experimental workflow for NLC-articaine preparation and evaluation.

Troubleshooting_Logic Start Anesthetic Failure in Inflamed Tissue Check_pH Is the tissue acidic? Start->Check_pH Check_Blood_Flow Is blood flow increased? Start->Check_Blood_Flow Check_Nerve Is there nerve sensitization? Start->Check_Nerve Buffer_Solution Solution: Buffer the Articaine Solution Check_pH->Buffer_Solution Yes Use_Vaso Solution: Use a Vasoconstrictor Check_Blood_Flow->Use_Vaso Yes Use_NLC Solution: Use Drug Delivery System (e.g., NLCs) Check_Blood_Flow->Use_NLC Yes (Sustained Release) Use_Adjuncts Solution: Use Adjunctive Agents (e.g., Clonidine) Check_Nerve->Use_Adjuncts Yes

Caption: Troubleshooting logic for articaine failure in inflammation.

References

Technical Support Center: Articaine Hydrochloride-Induced Paresthesia Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating articaine hydrochloride-induced paresthesia.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of paresthesia following this compound administration?

A1: The reported incidence of paresthesia following articaine administration varies across studies, and is often associated with the 4% concentration formulation. Retrospective studies have shown a higher frequency of paresthesia reports for articaine compared to other local anesthetics like lidocaine, when considering their market share.[1][2][3][4] However, the overall incidence remains low.

Q2: What are the leading theories behind articaine-induced paresthesia?

A2: The primary theories for paresthesia following local anesthetic injection include direct needle trauma to the nerve, hemorrhage around the nerve leading to a hematoma, and the neurotoxic potential of the anesthetic solution itself.[3] For articaine, its higher concentration (4%) is often cited as a potential contributing factor to its neurotoxicity.[5][6]

Q3: Which nerves are most commonly affected by articaine-induced paresthesia?

A3: In dental procedures, nonsurgical cases of paresthesia are most frequently associated with the inferior alveolar nerve block. The lingual nerve is reported to be affected more often than the inferior alveolar nerve.[2][4]

Q4: What is the typical prognosis for a patient who experiences paresthesia after an articaine injection?

A4: The majority of cases of local anesthetic-induced paresthesia resolve spontaneously. Available data suggest that 85% to 94% of cases resolve within 8 weeks.[2] However, if the paresthesia persists beyond this period, the likelihood of full recovery decreases.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on articaine-induced paresthesia.

Table 1: Incidence of Paresthesia Associated with Articaine and Other Local Anesthetics

Local AnestheticReported Incidence/Association with ParesthesiaStudy Reference(s)
Articaine (4%) Significantly greater than expected frequency based on market share. Associated with 5.9 times the expected number of paresthesia reports in one UK study.[1][3]
Prilocaine (4%) Significantly greater than expected frequency based on market share.[1]
Lidocaine (2%) Generally used as a baseline for comparison; lower reported incidence relative to market share compared to 4% formulations.[3][4]
Mepivacaine Lower reported incidence.[4]

Table 2: Characteristics of Reported Paresthesia Cases

CharacteristicFindingStudy Reference(s)
Affected Nerve Lingual nerve is more frequently affected than the inferior alveolar nerve.[2][4]
Associated Symptoms Pain was reported in approximately 22% of paresthesia cases in one study.[1][4]
Resolution 85-94% of cases resolve spontaneously within 8 weeks.[2]

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Assessment of this compound on a Neuronal Cell Line (e.g., SH-SY5Y)

Objective: To determine the dose-dependent cytotoxic effect of this compound on a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound solution (sterile, various concentrations)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Articaine Exposure:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

    • Remove the old medium from the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of articaine. Include a vehicle control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • Assessment of Cell Viability:

    • Following the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL) to each well.

      • Incubate for 4 hours at 37°C.

      • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

      • Incubate for 15 minutes at room temperature with gentle shaking.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of articaine that causes 50% inhibition of cell viability).

Protocol 2: In Vivo Assessment of Nerve Injury and Regeneration in a Rat Sciatic Nerve Block Model

Objective: To evaluate the extent of nerve injury and subsequent regeneration following a perineural injection of this compound in a rat model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (4%) with epinephrine

  • Saline (control)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Apparatus for functional assessment (e.g., walking track for Sciatic Functional Index, von Frey filaments for sensory testing)

  • Perfusion and tissue fixation reagents (e.g., paraformaldehyde)

  • Microscope and histology equipment

Methodology:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat using isoflurane.

    • Shave the fur over the right thigh.

  • Sciatic Nerve Exposure and Injection:

    • Make a small incision in the skin and bluntly dissect the muscles to expose the sciatic nerve.

    • Carefully inject 0.1 mL of 4% this compound with epinephrine perineurally (around the nerve). In the control group, inject 0.1 mL of saline.

    • Suture the muscle and skin layers.

  • Post-operative Care and Functional Assessment:

    • Monitor the animals for recovery from anesthesia.

    • Perform functional assessments at baseline (before surgery) and at regular intervals post-injection (e.g., 1, 3, 7, 14, and 28 days).

      • Sciatic Functional Index (SFI): Record the rat's footprints on a walking track and measure parameters to calculate the SFI.

      • Sensory Testing: Use von Frey filaments to assess the mechanical withdrawal threshold of the hind paw.

  • Histological Analysis:

    • At the end of the experimental period, euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.

    • Harvest the sciatic nerves and process them for histological analysis (e.g., embedding in paraffin, sectioning, and staining with H&E or specific markers for axons and myelin).

    • Examine the nerve sections under a microscope to assess for signs of nerve damage, inflammation, and regeneration.

Troubleshooting Guides

Troubleshooting for In Vitro Neurotoxicity Assays

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Low signal or poor cell viability in control wells Cell contamination (mycoplasma, bacteria), unhealthy initial cell culture, incorrect medium formulation.Regularly test for mycoplasma. Practice sterile cell culture techniques. Ensure the use of appropriate and fresh culture medium.
Inconsistent dose-response curve Errors in drug dilution, precipitation of the drug at high concentrations.Prepare fresh drug dilutions for each experiment. Check the solubility of articaine in the culture medium at the highest concentration.

Troubleshooting for In Vivo Nerve Injury Models

IssuePossible Cause(s)Recommended Solution(s)
High mortality rate post-surgery Anesthesia overdose, surgical trauma, infection.Closely monitor the depth of anesthesia. Refine the surgical technique to minimize tissue damage. Maintain a sterile surgical environment.
Inconsistent functional deficits Variation in injection location (intraneural vs. perineural), variability in animal response.Use a microscope or surgical loupes to ensure accurate perineural injection. Increase the number of animals per group to account for biological variability.
Difficulty in interpreting histological findings Improper tissue fixation, artifacts from tissue processing.Ensure complete perfusion and fixation. Optimize the tissue processing and staining protocols.

Visualizations

Caption: Signaling pathways implicated in articaine-induced neuronal apoptosis.

Experimental_Workflow_In_Vitro start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 expose_articaine Expose to Articaine (Dose-Response) incubate1->expose_articaine incubate2 Incubate 24-72h expose_articaine->incubate2 viability_assay Assess Cell Viability (e.g., MTT Assay) incubate2->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Experimental_Workflow_In_Vivo start Start baseline Baseline Functional Assessment (SFI, Sensory Testing) start->baseline anesthesia Anesthetize Rat baseline->anesthesia surgery Expose Sciatic Nerve anesthesia->surgery injection Perineural Injection (Articaine or Saline) surgery->injection suture Suture and Recover injection->suture post_op_assessment Post-operative Functional Assessments (Days 1, 3, 7, 14, 28) suture->post_op_assessment histology Euthanasia and Histological Analysis post_op_assessment->histology end End histology->end

Caption: Experimental workflow for in vivo nerve injury and regeneration model.

References

Technical Support Center: Overcoming Resistance to Articaine Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to articaine anesthesia in their experiments.

Troubleshooting Guides

Issue: Inconsistent or failed anesthesia with articaine in animal models.

Possible Cause Troubleshooting Step Expected Outcome
Local Inflammation: Inflamed tissues have a lower pH, which reduces the amount of the active, uncharged form of articaine that can penetrate the nerve sheath.1. Pre-treat with an anti-inflammatory agent: Administer a non-steroidal anti-inflammatory drug (NSAID) prior to the articaine injection. 2. Use a buffered articaine solution: Adjust the pH of the articaine solution to a more physiological level (pH 7.4) immediately before administration.Increased success rate of anesthesia. A meta-analysis has shown that 4% articaine has a 1.37 times greater success rate than 2% lidocaine for mandibular teeth in patients with irreversible pulpitis[1].
Anatomical Variation: The thickness of the cortical bone can affect the diffusion of the anesthetic to the nerve.1. Increase the dose: For mandibular facial infiltrations, if an initial 1.8 cc dose fails, an additional 1.8 cc may be required, especially if the facial mandibular cortex is thicker than 2.0-3.0 mm[2][3]. 2. Alter the injection technique: Consider a nerve block technique instead of infiltration for areas with dense cortical bone.Improved anesthetic success. Studies have shown that for mandibular blocks, articaine has 1.5 times the likelihood of anesthetic success compared to lidocaine[4][5][6].
Rapid Systemic Absorption: Vasodilation at the injection site can lead to faster absorption of articaine into the bloodstream, reducing its local concentration and duration of action.Ensure the articaine solution contains a vasoconstrictor: Epinephrine is commonly used to counteract the vasodilatory effect of local anesthetics, increasing the duration of the nerve block[7].Prolonged duration of anesthesia. The duration of pulpal anesthesia for articaine with epinephrine can be significantly longer than lidocaine with epinephrine[4].

Issue: High variability in nerve fiber sensitivity to articaine.

Possible Cause Troubleshooting Step Expected Outcome
Differential Nerve Fiber Susceptibility: Different types of nerve fibers (e.g., Aδ, C fibers) have varying sensitivities to local anesthetics.Titrate the articaine concentration: Determine the minimal effective concentration required to block the specific nerve fiber type of interest in your experimental model.Selective blockade of the target nerve fibers.
Expression Levels of Sodium Channel Subtypes: Variations in the expression of tetrodotoxin-resistant sodium channels like Nav1.8 and Nav1.9 can alter nerve sensitivity to local anesthetics.Characterize Nav channel expression: Use techniques like qRT-PCR or immunohistochemistry to quantify the expression of Nav1.8 and Nav1.9 in your tissue of interest.Correlation of Nav channel expression levels with articaine resistance, providing insights into the underlying mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for articaine resistance in nerve fibers?

A1: Resistance to articaine anesthesia can stem from several factors:

  • Local Tissue pH: Inflammation and infection can lower the pH of the surrounding tissue, reducing the availability of the active, uncharged form of the anesthetic that can penetrate the nerve membrane.

  • Anatomical Barriers: The thickness and density of bone and connective tissue can impede the diffusion of articaine to the nerve. For instance, the thick cortical bone of the mandible can present a challenge for infiltration anesthesia[2][3].

  • Increased Nerve Excitability: In states of inflammation, nociceptors can become sensitized, lowering their activation threshold and making them more difficult to anesthetize.

  • Sodium Channel Expression: Variations in the density and subtypes of voltage-gated sodium channels (Navs) on the nerve membrane can influence anesthetic efficacy. Tetrodotoxin-resistant channels like Nav1.8 and Nav1.9, which are prevalent in nociceptive neurons, may exhibit different sensitivities to articaine[8].

Q2: How can I overcome articaine resistance due to inflammation?

A2: To counteract the effects of inflammation, consider the following strategies:

  • Buffering the Anesthetic: Adding a buffering agent like sodium bicarbonate to the articaine solution can raise its pH closer to the physiological range. This increases the proportion of the un-ionized form of the anesthetic, enhancing its ability to diffuse across the nerve sheath. Studies have shown that buffered articaine can have a faster onset of action and reduce injection pain[9][10][11][12].

  • Supplemental Anesthesia: If an initial nerve block is unsuccessful, a supplemental infiltration with articaine can significantly improve the success rate. Articaine has been shown to be particularly effective for supplemental infiltration following a failed mandibular block[1].

Q3: Is 4% articaine more effective than 2% lidocaine in achieving successful anesthesia?

A3: Several meta-analyses and clinical trials suggest that 4% articaine is more likely to achieve anesthetic success than 2% lidocaine in various dental procedures.

  • Overall, articaine has been found to be 2.17 times more likely to achieve anesthetic success than lidocaine[5][6].

  • For mandibular blocks, articaine is 1.5 times more likely to be successful[4][5][6].

  • For infiltrations, articaine has shown to be 2.78 times more successful[4][5][6].

  • In cases of irreversible pulpitis, articaine demonstrated a success rate of 64.2% compared to lower rates with lidocaine in some studies[13]. However, other studies have found no statistically significant difference in efficacy between the two in this condition[14][15][16][17][18].

Q4: What is the role of Nav1.8 and Nav1.9 sodium channels in articaine resistance?

A4: Nav1.8 and Nav1.9 are voltage-gated sodium channels predominantly expressed in peripheral nociceptive neurons and play a crucial role in pain signaling[8].

  • Nav1.8: Is responsible for a significant portion of the inward current during the upstroke of the action potential in these neurons.

  • Nav1.9: Contributes to setting the resting membrane potential and can lead to sustained depolarizations, making neurons more excitable.

While articaine blocks these channels, alterations in their expression levels or genetic variations in their structure could potentially contribute to resistance. For instance, upregulation of these channels in inflammatory conditions could require higher concentrations of articaine to achieve a complete block. Research has shown that articaine effectively blocks Nav1.8 channels[19]. The interplay between these channels can influence neuronal excitability, and thus, the response to local anesthetics[20].

Data Presentation

Table 1: Comparison of Anesthetic Efficacy of Articaine and Lidocaine

Anesthetic Technique Anesthetic Solution Success Rate Odds Ratio (Articaine vs. Lidocaine) Reference
Overall 4% Articaine vs. 2% Lidocaine-2.17[5][6]
Mandibular Block 4% Articaine vs. 2% Lidocaine-1.50[4][5][6]
Infiltration (Maxillary & Mandibular) 4% Articaine vs. 2% Lidocaine-2.78[4][5][6]
Mandibular Teeth (Irreversible Pulpitis) 4% Articaine vs. 2% Lidocaine-1.37 (Risk Ratio)[1]
Inferior Alveolar Nerve Block (Symptomatic Irreversible Pulpitis) 4% Articaine71%-[14][16]
2% Lidocaine72%-[14][16]

Table 2: Effect of Buffering on 4% Articaine Anesthesia

Parameter Buffered 4% Articaine Non-Buffered 4% Articaine P-value Reference
Injection Pain (VAS, 0-10) 3.12 ± 1.364.2 ± 0.30.0001[10][12]
Post-Extraction Pain (VAS, 0-10) 4.4 ± 1.755.76 ± 1.780.0002[10][12]
Onset of Anesthesia (seconds) 85.92 ± 27.37126.86 ± 33.15< 0.0001[10][12]
Duration of Anesthesia (minutes) 70.4 ± 13.6451.4 ± 7.2< 0.0001[10][12]
Anesthetic Success Rate 76.2%69.8%0.219[11]

Table 3: Onset and Duration of Pulpal Anesthesia

Anesthetic Solution Mean Onset Time (minutes) Mean Duration (minutes) Reference
4% Articaine with 1:100,000 epinephrine7.4106.6[21]
4% Articaine with 1:200,000 epinephrine7.788.0[21]
2% Lidocaine with 1:100,000 epinephrine8.761.8[21]

Experimental Protocols

Protocol 1: Preparation of Buffered 4% Articaine Solution

Objective: To prepare a buffered 4% articaine solution with a final pH of approximately 7.4 for experimental use.

Materials:

  • Cartridge of 4% articaine with 1:100,000 or 1:200,000 epinephrine (1.8 mL)

  • 8.4% sodium bicarbonate solution

  • Sterile 1 mL syringe with a needle

Procedure:

  • Under aseptic conditions, carefully remove 0.2 mL of the 4% articaine solution from the 1.8 mL cartridge using the sterile syringe.

  • Draw 0.2 mL of the 8.4% sodium bicarbonate solution into the same syringe.

  • Gently mix the solution within the syringe by inverting it several times.

  • The final buffered solution will have a volume of 1.8 mL and a pH of approximately 7.4.

  • Use the buffered solution immediately after preparation to ensure its stability and efficacy.

Protocol 2: In Vivo Assessment of Anesthetic Efficacy using the Tail-Flick Test

Objective: To quantify the efficacy and duration of local anesthesia in a rodent model.

Materials:

  • Tail-flick analgesia meter

  • Rodent restrainer

  • Articaine solution (test and control formulations)

  • Microsyringe for injection

Procedure:

  • Acclimatize the animal to the restrainer and the testing environment.

  • Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Administer a subcutaneous injection of the articaine solution at the base of the tail.

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection, measure the tail-flick latency.

  • Anesthetic efficacy is determined by an increase in the tail-flick latency compared to the baseline. The duration of anesthesia is the time it takes for the latency to return to baseline levels.

Protocol 3: In Vitro Neurotoxicity Assay

Objective: To assess the potential neurotoxic effects of different articaine formulations on a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Articaine solutions of varying concentrations

  • Cell viability assay kit (e.g., MTT or Live/Dead assay)

  • Plate reader

Procedure:

  • Culture the neuronal cells in a 96-well plate until they reach the desired confluency.

  • Expose the cells to different concentrations of the articaine solutions for a defined period (e.g., 1 hour, 24 hours). Include a vehicle control group.

  • After the exposure period, remove the articaine-containing medium and wash the cells with phosphate-buffered saline (PBS).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader to quantify cell viability. A decrease in viability indicates a neurotoxic effect.

Visualizations

Signaling_Pathway cluster_Nociceptor Nociceptor Membrane Pain_Stimulus Painful Stimulus Nav1_8_Nav1_9 Nav1.8 / Nav1.9 Channels Pain_Stimulus->Nav1_8_Nav1_9 Activates Action_Potential Action Potential Generation Nav1_8_Nav1_9->Action_Potential Initiates Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Articaine Articaine (Local Anesthetic) Articaine->Nav1_8_Nav1_9 Blocks

Caption: Signaling pathway of pain transmission and the site of action for articaine.

Experimental_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Execution Execution & Analysis cluster_Outcome Outcome Resistance Articaine Resistance Observed Hypothesis Formulate Hypothesis (e.g., Inflammation, Nav Expression) Resistance->Hypothesis Model Select Experimental Model (In Vivo / In Vitro) Hypothesis->Model Protocol Choose Protocol (e.g., Buffering, Electrophysiology) Model->Protocol Experiment Conduct Experiment Protocol->Experiment Data Collect & Analyze Data Experiment->Data Conclusion Draw Conclusions Data->Conclusion Optimization Optimize Anesthetic Strategy Conclusion->Optimization

Caption: A logical workflow for troubleshooting articaine resistance in a research setting.

References

Technical Support Center: Refinement of Articaine Hydrochloride Dosage for Pediatric Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of articaine hydrochloride in pediatric animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage refinement, address common experimental challenges, and offer detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in pediatric animal models compared to other local anesthetics?

A1: this compound possesses a unique molecular structure that includes an ester group in addition to its amide linkage. This allows for rapid metabolism in both the plasma and the liver, resulting in a shorter half-life (approximately 20-27 minutes) and lower systemic toxicity compared to other amide local anesthetics like lidocaine.[1][2] This characteristic is particularly advantageous in pediatric animal models, which may have immature metabolic pathways.

Q2: What is the recommended maximum dose of this compound for pediatric animal models?

A2: While specific maximum recommended doses (MRDs) for all pediatric animal models have not been definitively established, the MRD for pediatric human patients (ages 4-16) is 7 mg/kg.[3][4] This dosage can serve as a conservative starting point for dose-finding studies in pediatric animals. It is crucial to note that toxicity can vary between species, and lower doses should be trialed initially. For instance, in goat kids, the mean convulsive dose was found to be 16.24 mg/kg.[5]

Q3: Can this compound be used in neonatal rodents?

A3: There is limited specific data on the use of this compound in neonatal rodents (pups <10 days old). Due to their immature hepatic and renal function, injectable anesthetics are generally used with caution.[6] Alternative methods such as inhalant anesthesia or hypothermia are often recommended for minor procedures in this age group.[7][8][9] If articaine is to be used, it should be at a significantly reduced dose compared to adults, and careful monitoring for signs of toxicity is essential.

Q4: Are there any known contraindications for using this compound in pediatric animals?

A4: As with other local anesthetics, this compound should not be used in animals with a known hypersensitivity to the drug or other amide-type local anesthetics. Caution should be exercised in animals with severe liver disease, as the liver does play a role in its metabolism.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Insufficient Anesthesia - Inaccurate injection technique- Inadequate dosage- Individual animal variation- Verify anatomical landmarks for injection.- Ensure proper needle placement before injection.- Gradually increase the dose in subsequent animals, not exceeding the recommended maximum.- Consider the use of a peripheral nerve stimulator for precise nerve location.
Systemic Toxicity (e.g., seizures, respiratory depression) - Inadvertent intravascular injection- Overdose- Rapid systemic absorption- IMMEDIATELY CEASE ADMINISTRATION. - Provide respiratory support (e.g., supplemental oxygen, mechanical ventilation).- Administer anticonvulsants as per veterinary guidance.- Always aspirate before and during injection to check for blood.- Administer the injection slowly.[2]
Tissue Irritation or Necrosis at Injection Site - High concentration of articaine- Vasoconstrictive effect of epinephrine- Contamination of the solution- Ensure the articaine solution is at an appropriate concentration (typically 4% with epinephrine 1:100,000 or 1:200,000).- Use sterile injection techniques.- Monitor the injection site post-procedure for any signs of inflammation or discoloration.
Prolonged Numbness and Self-Injury - Higher than necessary dose- Animal's inability to perceive the anesthetized area- Use the lowest effective dose.- Monitor the animal closely during the recovery period.- Prevent self-mutilation by using appropriate housing and, if necessary, an Elizabethan collar.

Data Presentation

Table 1: Recommended Dosages of this compound in Pediatric Human Patients and Animal Models

SpeciesAge GroupRecommended DoseMaximum Recommended DoseReference(s)
Human4-16 years2.37-2.91 mg/kg (for dental procedures)7 mg/kg[2]
Goat2-4 weeks8 mg/kg (intravenous, no adverse effects)16.24 mg/kg (convulsive dose)[5]

Table 2: Comparative Pharmacokinetics of Articaine and Lidocaine

ParameterThis compoundLidocaine HydrochlorideReference(s)
Potency 1.5 times that of lidocaineStandard[2]
Metabolism Plasma (90%) and Liver (10%)Primarily Liver[2]
Half-life ~20-27 minutes~90 minutes[1]
Systemic Toxicity LowerHigher[2]

Experimental Protocols

Protocol 1: Subcutaneous Infiltration for Minor Surgical Procedure in a Juvenile Rat (4-6 weeks old)
  • Animal Preparation:

    • Accurately weigh the animal.

    • Aseptically prepare the surgical site.

  • Dosage Calculation:

    • Start with a conservative dose, for example, 2-3 mg/kg of 4% this compound with epinephrine 1:200,000.

    • The maximum recommended dose in pediatric humans is 7 mg/kg; do not exceed this in initial studies without justification.

    • Dilute the required volume of articaine in sterile saline to ensure accurate dosing and adequate coverage of the surgical area.

  • Administration:

    • Using a 27-30 gauge needle, gently lift the skin over the intended incision line.

    • Insert the needle into the subcutaneous space.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the solution, creating a small bleb under the skin.

    • For a line block, advance the needle subcutaneously along the incision line, injecting small amounts of the solution as the needle is withdrawn.

  • Monitoring:

    • Allow 5-10 minutes for the anesthetic to take effect.

    • Assess the adequacy of anesthesia by gently pinching the skin at the center of the proposed incision with fine-toothed forceps. The absence of a withdrawal reflex indicates successful local anesthesia.

    • Monitor the animal for any signs of systemic toxicity during and after the procedure.

Protocol 2: Local Anesthetic Infiltration for Castration in a Piglet (3-7 days old)

Note: This protocol is adapted from studies using other local anesthetics, as specific data for articaine in piglets is limited. A pilot study to determine the optimal dose of articaine is highly recommended.

  • Animal Preparation:

    • Securely hold the piglet in a supine position.

    • Aseptically prepare the scrotal area.

  • Dosage Calculation:

    • Based on protocols with other local anesthetics, a starting volume of 0.5 mL of 4% this compound with epinephrine 1:200,000 per testicle can be considered. This would be divided between intratesticular and subcutaneous administration.

    • Carefully calculate the total mg/kg dose to avoid systemic toxicity.

  • Administration:

    • Intratesticular Injection: Using a 25-gauge needle, inject approximately 0.25 mL of the articaine solution directly into the center of each testis.

    • Subcutaneous Injection: Withdraw the needle to the subcutaneous space and inject the remaining 0.25 mL under the scrotal skin over each testis.

    • Wait for 5-10 minutes for the anesthetic to take full effect before starting the surgical procedure.

  • Monitoring:

    • Observe the piglet for signs of pain during the procedure (e.g., vocalization, struggling).

    • Monitor for any adverse effects post-procedure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation & Procedure cluster_post Post-Procedure animal_prep Animal Preparation (Weighing, Aseptic Prep) dose_calc Dosage Calculation (Start with low dose, e.g., 2-3 mg/kg) animal_prep->dose_calc injection Subcutaneous Injection (Aspirate before injecting) dose_calc->injection onset Allow Onset Time (5-10 minutes) injection->onset assess Assess Anesthesia (Pinch test) onset->assess assess->dose_calc If inadequate, adjust dose for next animal procedure Perform Procedure assess->procedure If adequate monitor Monitor for Toxicity & Self-Injury procedure->monitor

Caption: Experimental workflow for this compound administration.

troubleshooting_logic cluster_adequate Adequate Anesthesia cluster_inadequate Inadequate Anesthesia start Administer Articaine check_anesthesia Is Anesthesia Adequate? start->check_anesthesia proceed Proceed with Experiment check_anesthesia->proceed Yes troubleshoot Troubleshoot check_anesthesia->troubleshoot No monitor_recovery Monitor Recovery proceed->monitor_recovery check_technique Verify Injection Technique troubleshoot->check_technique adjust_dose Adjust Dosage for Next Subject troubleshoot->adjust_dose

Caption: Troubleshooting logic for inadequate anesthesia.

References

Technical Support Center: Articaine Systemic Toxicity in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the systemic toxicity of articaine during prolonged experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of articaine systemic toxicity in animal models?

Local Anesthetic Systemic Toxicity (LAST) typically manifests with initial signs of central nervous system (CNS) excitation, which can progress to CNS depression and cardiovascular compromise.[1] In animal models, researchers should monitor for:

  • CNS Manifestations: Early signs include restlessness, muscle twitching, and tremors. These can rapidly progress to tonic-clonic seizures.[1][2] Following the excitatory phase, CNS depression may occur, leading to sedation or coma.

  • Cardiovascular Manifestations: At higher serum concentrations, cardiovascular effects become prominent. These can include arrhythmias, hypotension, and in severe cases, cardiovascular collapse.[1][3]

Q2: What is the fundamental strategy to minimize systemic absorption of articaine?

The most effective and widely adopted strategy is the co-administration of a vasoconstrictor, most commonly epinephrine.[4] Articaine itself has vasodilatory properties, which can increase its own systemic absorption.[5] Epinephrine counteracts this by causing local vasoconstriction, which:

  • Slows the rate of articaine's entry into the systemic circulation.[6][7]

  • Reduces the peak plasma concentration (Cmax) of articaine.[5][8]

  • Prolongs the local anesthetic effect at the target site.[4][6]

Articaine is commonly formulated with epinephrine at concentrations of 1:100,000 or 1:200,000.[5][9] For most routine procedures, the 1:200,000 concentration is preferred.[9]

Q3: How does articaine's metabolism affect its systemic toxicity risk?

Articaine has a unique metabolic profile that generally contributes to a lower risk of systemic toxicity compared to other amide local anesthetics, especially with repeated injections.[10][11] Its structure includes an ester group, in addition to the amide linkage. This allows for rapid hydrolysis by plasma esterases into its inactive metabolite, articainic acid.[10][11][12] This rapid breakdown results in a very short elimination half-life of approximately 20-40 minutes.[11][12]

Q4: Are there established maximum dose limits for articaine in research animals?

Yes, toxicological studies have established no-observed-adverse-effect levels (NOEL) and lethal doses in various animal models. Adhering to established maximum recommended doses (MRD) is critical for preventing toxicity. For normal healthy adults, the MRD is 7 mg/kg, and this is often used as a reference point for animal studies.[9][13] It is crucial to consult specific toxicological literature for the animal model being used.

Q5: What should I do if I suspect an overdose or see signs of systemic toxicity?

If you suspect an overdose or observe signs of LAST, immediate intervention is critical. The standard emergency response, often referred to as lipid rescue or lipid emulsion therapy, should be initiated.

  • Stop Administration: Immediately cease the administration of articaine.

  • Support Vital Functions: Ensure adequate oxygenation and ventilation. Manage seizures with benzodiazepines if necessary.[14]

  • Administer Lipid Emulsion: Intravenous administration of a 20% lipid emulsion has been shown to be an effective antidote for severe LAST.[15][16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Seizures or muscle tremors observed shortly after administration. Rapid systemic absorption, possibly due to inadvertent intravascular injection or exceeding the maximum safe dose.1. Immediately stop articaine administration. 2. Administer intravenous 20% lipid emulsion therapy as per the established protocol.[17] 3. Provide respiratory support. 4. For persistent seizures, consider an anticonvulsant like a benzodiazepine.[14]
Duration of local anesthesia is shorter than expected, requiring frequent re-dosing. Use of articaine without a vasoconstrictor, leading to rapid systemic absorption and clearance from the target site.1. Use an articaine formulation that includes epinephrine (e.g., 1:100,000 or 1:200,000) to prolong the local effect and reduce systemic uptake.[5][6]
Progressive hypotension and bradycardia during a prolonged experiment with continuous infusion. Accumulation of articaine and its metabolites, leading to cardiotoxicity. This is a risk in subjects with compromised renal function.[8]1. Stop the infusion immediately. 2. Initiate lipid emulsion therapy.[16][18] 3. Provide cardiovascular support as needed. 4. Re-evaluate the infusion rate and total cumulative dose for future experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to articaine toxicity and dosing.

Table 1: Toxicological Data for Articaine in Animal Models

Parameter Species Value Route of Administration Reference
No-Effect Level (NOEL)Rat25 mg/kg/daySubcutaneous[19]
No-Effect Level (NOEL)Dog40 mg/kg/daySubcutaneous[19]
Lethal Dose (LD0)Male Mice263 mg/kgSubcutaneous[20]
Lethal Dose (LD0)Female Mice360 mg/kgSubcutaneous[20]

Table 2: Maximum Recommended Doses (MRD) for Articaine with Epinephrine

Patient Population Maximum Recommended Dose Reference
Healthy Adults7 mg/kg[9][13]
Pediatric Patients (4-16 years)7 mg/kg[13]

Key Experimental Protocols

Protocol 1: Administration of Articaine with a Vasoconstrictor

Objective: To reduce the systemic absorption and prolong the local anesthetic effect of articaine.

Methodology:

  • Selection of Anesthetic: Choose a commercially available solution of 4% articaine with epinephrine. The most common concentrations are 1:100,000 or 1:200,000 epinephrine.[5] For procedures not requiring significant hemostasis, the 1:200,000 epinephrine formulation is often preferred.[9]

  • Dose Calculation: Calculate the total volume to be administered based on the subject's body weight and the maximum recommended dose of 7 mg/kg for articaine.[13]

  • Administration Technique:

    • Use a slow injection technique.

    • Before injecting the main volume, perform an aspiration test to ensure the needle tip is not in a blood vessel.[14] This is a critical step to prevent inadvertent intravascular injection.

    • Administer the dose incrementally, observing the subject for any adverse reactions between increments.[21]

  • Monitoring: Throughout the experiment, continuously monitor the subject's vital signs, including heart rate, blood pressure, and respiratory rate. Also, observe for any signs of CNS toxicity.

Protocol 2: Lipid Emulsion Rescue for Articaine-Induced Systemic Toxicity

Objective: To reverse the signs of severe systemic toxicity (e.g., seizures, cardiovascular collapse) following articaine administration.

Methodology:

  • Preparation: Have a 20% intravenous lipid emulsion (e.g., Intralipid®) readily available before starting any experiment involving high doses or prolonged administration of articaine.

  • Recognition of Toxicity: Identify the signs of severe LAST, such as persistent seizures or hemodynamic instability (severe hypotension, arrhythmia).

  • Immediate Steps:

    • Halt the administration of articaine.

    • Establish and maintain a patent airway and provide 100% oxygen.[14]

  • Lipid Emulsion Administration (based on animal models and clinical guidelines): [17]

    • Initial Bolus: Administer an initial intravenous bolus of 1.5 mL/kg of 20% lipid emulsion over 1 minute.

    • Repeat Bolus: If hemodynamic stability is not restored, the bolus can be repeated once or twice at 5-minute intervals.

    • Continuous Infusion: Following the initial bolus, start a continuous infusion at a rate of 0.25 mL/kg/minute.

    • Duration: Continue the infusion for at least 10 minutes after achieving hemodynamic stability.[17]

  • Post-Rescue Monitoring: Continue to monitor the subject closely for at least 12 hours, as there are documented cases of toxicity recurring after initial stabilization.[17]

Visualizations

Articaine Articaine Administered (Subcutaneous) LocalTissue Local Tissue Articaine->LocalTissue Vasodilation Articaine-induced Vasodilation Articaine->Vasodilation causes Vasoconstrictor Co-administered Epinephrine Vasoconstrictor->LocalTissue Vasoconstriction Epinephrine-induced Vasoconstriction Vasoconstrictor->Vasoconstriction causes SystemicCirculation Systemic Circulation LocalTissue->SystemicCirculation Absorption IncreasedAbsorption Increased Systemic Absorption Vasodilation->IncreasedAbsorption ReducedAbsorption Reduced Systemic Absorption Vasoconstriction->ReducedAbsorption Toxicity Systemic Toxicity SystemicCirculation->Toxicity High Concentration Safety Reduced Risk of Toxicity SystemicCirculation->Safety Low Concentration ReducedAbsorption->SystemicCirculation IncreasedAbsorption->SystemicCirculation

Caption: Workflow for reducing systemic absorption of articaine.

cluster_plasma Plasma cluster_tissue Target Tissues (Heart, Brain) LAST Local Anesthetic Systemic Toxicity (LAST) Articaine molecules in plasma LipidSink Lipid Sink Articaine sequestered in lipid phase LAST->LipidSink Articaine partitions into TargetTissue Articaine at Na+ Channels LAST->TargetTissue causes toxicity LipidEmulsion IV Lipid Emulsion (Lipid Droplets) LipidEmulsion->LipidSink creates LipidSink->LAST reduces free articaine LipidSink->TargetTissue pulls articaine away from

Caption: The "Lipid Sink" mechanism for treating LAST.

Start Experiment Start (Prolonged Articaine Use) Dose Calculate Dose (≤ 7 mg/kg) Start->Dose End_Safe Experiment Completed (No Toxicity) End_Fail Severe Toxicity (Experiment Halted) Formulation Select Formulation (Articaine + Epinephrine) Dose->Formulation Administer Administer via Slow, Incremental Injection with Aspiration Formulation->Administer Monitor Monitor for Signs of LAST Administer->Monitor Monitor->End_Safe No LipidRescue Initiate Lipid Emulsion Rescue Monitor->LipidRescue Yes LipidRescue->End_Fail

Caption: Decision workflow for safe articaine administration.

References

Technical Support Center: Enhancing Articaine Hydrochloride Solubility for Novel Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing articaine hydrochloride solubility.

Troubleshooting Guides

This section is designed to help you navigate common issues that may arise during your formulation experiments.

Problem Potential Cause Suggested Solution
Precipitation observed after preparing an aqueous solution. The concentration exceeds the aqueous solubility of this compound.- Reduce the concentration of this compound in the solution.- Consider incorporating solubilizing excipients such as cosolvents (e.g., propylene glycol, PEG 300), surfactants, or cyclodextrins.[1]
pH of the solution is not optimal for this compound solubility.- Adjust the pH of the solution. The solubility of ionizable drugs like this compound can be significantly influenced by pH.[2]
Interaction with other excipients in the formulation.- Evaluate the compatibility of all excipients in the formulation. Some excipients may negatively impact the solubility of the active pharmaceutical ingredient (API).[2][3] For example, a white precipitate forms immediately when 4% this compound with adrenaline is mixed with 3% sodium hypochlorite.[4]
Inconsistent solubility results between experiments. The system has not reached equilibrium.- Ensure adequate equilibration time during solubility studies. The shake-flask method, a reliable technique, typically requires shaking for a sufficient period (e.g., 18-24 hours) to reach equilibrium.[5][6]
Inaccurate quantification of the dissolved this compound.- Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision.[7] Ensure that the calibration curve is prepared correctly and covers the expected concentration range.
Temperature fluctuations during the experiment.- Maintain a constant and controlled temperature throughout the solubility experiment, as solubility is temperature-dependent.
Difficulty dissolving this compound in DMSO. The DMSO has absorbed moisture from the atmosphere (hygroscopic).- Use fresh, newly opened DMSO for preparing stock solutions. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[8][9]
The concentration is at the saturation limit.- Employ ultrasonication or gentle heating to aid in the dissolution process when preparing high-concentration stock solutions.[8]
Phase separation observed in a multi-component formulation. Immiscibility of solvents or excipients.- Review the miscibility of all components in your formulation. Adjust the ratios of cosolvents or select alternative excipients with better compatibility.
"Salting out" effect due to high concentrations of salts or other excipients.- Reduce the concentration of the excipient causing the "salting out" effect. Consider using non-ionic excipients where possible.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is considered to be water-soluble.[10] Quantitative data from various sources indicate a solubility of 64 mg/mL to 100 mg/mL in water, with the higher value being achievable with the use of sonication.[8][9]

Q2: Which organic solvents can be used to dissolve this compound?

This compound is soluble in several organic solvents. Its solubility is reported to be 100 mg/mL in DMSO (with sonication) and 64 mg/mL in ethanol.[8][9]

Q3: How can I enhance the aqueous solubility of this compound for a new formulation?

Several techniques can be employed to enhance the aqueous solubility of this compound:

  • Cosolvency: The addition of a water-miscible solvent in which the drug is more soluble, such as polyethylene glycol (PEG) 300 or propylene glycol, can significantly increase solubility.[1] A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a solubility of at least 2.5 mg/mL.[8]

  • Complexation with Cyclodextrins: Cyclodextrins, particularly derivatives like 2-hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with this compound, thereby increasing its apparent solubility.[11][12] Studies have shown a 1:1 stoichiometry for the articaine-HPβCD complex.[11]

  • pH Adjustment: As an ionizable molecule, the solubility of this compound is pH-dependent. Adjusting the pH of the aqueous medium can increase the proportion of the more soluble ionized form.[2]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. Non-ionic surfactants are often preferred in parenteral formulations.[3]

Q4: What is the recommended method for determining the solubility of this compound?

The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] This method involves adding an excess amount of the solid drug to the solvent system, shaking it at a constant temperature until equilibrium is reached, and then quantifying the concentration of the dissolved drug in the supernatant.[5]

Q5: Which analytical techniques are suitable for quantifying this compound in solubility studies?

High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry are commonly used to quantify this compound.

  • HPLC: Provides high specificity and sensitivity. A common method involves a C8 or C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at around 273-276 nm.[7][13]

  • UV-Vis Spectrophotometry: A simpler and faster method, suitable for preliminary studies. The maximum absorbance of articaine is often observed around 272 nm.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)ConditionsReference(s)
Water100With ultrasonication[8]
Water64-[9]
DMSO100With ultrasonication, use fresh DMSO[8]
Ethanol64-[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5Clear solution[8]

Table 2: this compound and 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) Inclusion Complex Properties

ParameterValueReference(s)
Stoichiometry (Articaine:HPβCD)1:1[11]
Association Constant (Ka)117.8 M⁻¹[11]
Complexed Fraction (f)41.4%[11]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a given solvent system.

Materials:

  • This compound powder

  • Solvent of interest (e.g., purified water, buffer solution, water-cosolvent mixture)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials at a constant speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.

  • Calculate the solubility of this compound in the solvent system.

Protocol 2: Quantification of this compound using HPLC

Objective: To determine the concentration of this compound in a sample solution.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]

  • Mobile Phase: A mixture of a buffer and an organic solvent. For example, a mixture of potassium dihydrogen phosphate (KH2PO4) and acetonitrile (80:20 v/v).[7]

  • Flow Rate: 0.8 - 1.0 mL/min[7][14]

  • Detection Wavelength: 273 nm[7]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 25°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample solution (from the solubility experiment) with the mobile phase to fall within the concentration range of the calibration standards.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Articaine HCl Powder shake_flask Shake-Flask Incubation (Excess API in Solvent) prep_api->shake_flask prep_solvent Solvent System prep_solvent->shake_flask equilibration Equilibration (24-48h at constant T) shake_flask->equilibration sampling Sampling & Filtration equilibration->sampling dilution Dilution of Filtrate sampling->dilution quantification HPLC/UV-Vis Quantification dilution->quantification result Solubility Calculation quantification->result

Caption: Workflow for Determining this compound Solubility.

solubility_enhancement_strategies cluster_problem Problem cluster_solutions Enhancement Strategies cluster_outcome Outcome low_solubility Low Articaine HCl Aqueous Solubility cosolvency Cosolvency (e.g., PEG, Propylene Glycol) low_solubility->cosolvency complexation Complexation (e.g., HPβCD) low_solubility->complexation ph_adjustment pH Adjustment low_solubility->ph_adjustment surfactants Surfactants low_solubility->surfactants enhanced_solubility Enhanced Solubility for New Formulations cosolvency->enhanced_solubility complexation->enhanced_solubility ph_adjustment->enhanced_solubility surfactants->enhanced_solubility

Caption: Strategies for Enhancing this compound Solubility.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Articaine Hydrochloride Purity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for the purity testing of articaine hydrochloride. The methods covered are the United States Pharmacopeia (USP) monograph method, a reversed-phase C8 column method, and a mixed-mode chromatography method using a Newcrom R1 column. This guide aims to offer an objective analysis of each method's performance, supported by available experimental data, to assist in selecting the most suitable method for specific analytical needs.

Comparison of HPLC Method Validation Parameters

The following table summarizes the key validation parameters for the different HPLC methods used for this compound purity testing. The data presented is based on available public information and provides a comparative overview of the methods' performance characteristics.

Validation ParameterUSP Monograph Method (C18)Reversed-Phase C8 MethodMixed-Mode Newcrom R1 Method
Linearity Range Data not explicitly available in public documents.4-400 µg/mL[1]Data not publicly available.
Correlation Coefficient (r²) Data not explicitly available.0.9999[1]Data not publicly available.
Accuracy (% Recovery) Data not explicitly available.99.15% - 103.83%[1]Data not publicly available.
Precision (% RSD) Data not explicitly available.Intra-day: 0.21% - 1.69%Inter-day: 0.22% - 1.73%[1]Data not publicly available.
Limit of Detection (LOD) Data not explicitly available.Data not explicitly available.Data not publicly available.
Limit of Quantitation (LOQ) Data not explicitly available.~10 ng/mL[1]Data not publicly available.
Specificity Method is designed to separate articaine from its related compounds A and E.Demonstrated to separate articaine from adrenaline and its degradation products.Capable of separating this compound from other components.[2]

Experimental Protocols

USP Monograph Method (C18 Column)

This method is the official procedure outlined in the United States Pharmacopeia for the analysis of this compound.

  • Chromatographic System:

    • Column: 4.6-mm × 25-cm; packing L1 (C18).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (1:3, v/v). The buffer solution contains 2.02 g of sodium 1-heptanesulfonate and 4.08 g of potassium dihydrogen phosphate per liter of water, adjusted to a pH of 2.0 with phosphoric acid.

    • Flow Rate: 1 mL/min.

    • Detector: UV at 276 nm.

    • Temperature: 45°C.

    • Injection Volume: 10 µL.

  • Solutions:

    • Standard Solution: Prepare a solution of USP this compound RS in the mobile phase. For impurity testing, a standard solution containing USP Articaine Related Compound A RS and USP Articaine Related Compound E RS is also used.

    • Sample Solution: Prepare a solution of the this compound sample in the mobile phase.

Reversed-Phase C8 Column Method

This method offers an alternative to the official USP method, utilizing a C8 column.

  • Chromatographic System:

    • Column: C8 (specific dimensions may vary, e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile, phosphate buffer, and sodium heptanesulfonate.[1] A variant uses a mobile phase of phosphate buffer and acetonitrile (88:12, v/v).[1]

    • Flow Rate: Typically around 1 mL/min.

    • Detector: UV at 276 nm.[1]

    • Temperature: Ambient.

  • Solutions:

    • Standard Solution: A solution of known concentration of this compound reference standard in the mobile phase.

    • Sample Solution: A solution of the this compound sample dissolved in the mobile phase.

Mixed-Mode Newcrom R1 Column Method

This method employs a specialized column with both reversed-phase and ion-exchange properties.

  • Chromatographic System:

    • Column: Newcrom R1.

    • Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[2] For Mass-Spec (MS) compatibility, formic acid can be used instead of phosphoric acid.[2]

    • Flow Rate: Not specified.

    • Detector: UV (wavelength not specified).

    • Temperature: Not specified.

  • Solutions:

    • Standard Solution: A solution of this compound reference standard prepared in the mobile phase.

    • Sample Solution: The this compound sample dissolved in the mobile phase.

Visualizing the Experimental Workflows

The following diagrams illustrate the general experimental workflows for validating an HPLC method for this compound purity testing.

HPLC_Validation_Workflow start Start: Method Development method_dev Define Analytical Method (Column, Mobile Phase, etc.) start->method_dev validation_protocol Develop Validation Protocol (Parameters & Acceptance Criteria) method_dev->validation_protocol specificity Specificity (Impurity Spiking) validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report end End: Method Validated validation_report->end

Caption: General workflow for HPLC method validation.

Sample_Preparation_Workflow start Start: Receive Articaine HCl Sample weigh Accurately weigh sample start->weigh dissolve Dissolve in appropriate solvent (e.g., Mobile Phase) weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate dilute Dilute to final concentration sonicate->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject into HPLC system filter->inject end End: Data Acquisition inject->end

Caption: Standard sample preparation for HPLC analysis.

References

A Head-to-Head Comparison of Articaine and Ropivacaine in Animal Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two widely used local anesthetics, articaine and ropivacaine, with a focus on their performance in preclinical animal pain models. Understanding the distinct profiles of these agents is crucial for selecting the appropriate compound for specific research applications and for the development of novel analgesic therapies.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both articaine and ropivacaine are amide-type local anesthetics that exert their analgesic effects primarily by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials along nerve fibers, thereby blocking the transmission of pain signals.[1][2]

Articaine is unique due to its thiophene ring, which increases its lipid solubility and allows for efficient penetration of nerve membranes.[1] It also contains an ester group, leading to partial metabolism in the bloodstream by esterases, which contributes to a faster onset and shorter half-life compared to other amide anesthetics primarily metabolized in the liver.[1]

Ropivacaine, a pure S-enantiomer, is noted for its favorable safety profile, with reduced potential for central nervous system and cardiotoxicity compared to its racemic counterpart, bupivacaine.[3][4] It exhibits a degree of differential blockade, with a preference for blocking sensory (Aδ and C) fibers over motor (Aβ) fibers, which can be advantageous when motor function preservation is desired.[3][5]

Quantitative Data Summary

The following tables summarize the key pharmacodynamic parameters of articaine and ropivacaine from comparative studies.

Table 1: Onset and Duration of Action in a Bovine Model (Caudal Epidural Anesthesia)

Anesthetic Agent (Concentration)Onset of Analgesia (minutes)Duration of Action (minutes)Animal ModelReference
Articaine (4%)Significantly faster than ropivacaineSignificantly shorter than ropivacaineCattle[6]
Ropivacaine (0.75%)Significantly slower than articaineSignificantly longer than articaineCattle[6]

Note: Specific mean times were not provided in the abstract, but the statistical significance of the differences was highlighted.

Table 2: Comparative Efficacy in Human Dental Anesthesia (Maxillary Infiltration)

Anesthetic Agent (Concentration)Mean Onset Time (minutes)Mean Duration of Pulp Anesthesia (minutes)Mean Duration of Soft Tissue Anesthesia (minutes)Reference
Articaine (4% with epinephrine 1:100,000)4.0863.7195.2[6][7]
Ropivacaine (0.5% plain)2.2279.2264[6][7]

Table 3: Comparative Efficacy in Human Dental Anesthesia (Mandibular Third Molar Extraction)

Anesthetic Agent (Concentration)Mean Onset Time (minutes)Mean Duration of Anesthesia (minutes)Mean Duration of Postoperative Analgesia (minutes)Reference
Articaine (4% with adrenaline 1:200,000)1.14232.8191.4[8]
Ropivacaine (0.5% with adrenaline 1:200,000)2.18426.6459[8]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the preclinical assessment of local anesthetics in animal pain models.

Formalin-Induced Inflammatory Pain Model

This model is used to assess analgesic efficacy against both acute and persistent inflammatory pain.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Animals are habituated to the testing environment (e.g., a clear observation chamber) for at least 30 minutes prior to the experiment.

    • A solution of 5% formalin (50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw.[2]

    • Immediately after injection, the animal is returned to the observation chamber.

    • Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified.

    • Observations are typically recorded in two distinct phases: the early/acute phase (0-10 minutes post-injection) and the late/tonic phase (20-35 minutes post-injection).[2]

  • Drug Administration: Articaine or ropivacaine would be administered locally (e.g., subcutaneous co-injection with formalin or perineural block) at various doses prior to formalin injection to assess their ability to block nociceptive behaviors in each phase.

Hot Plate Test for Thermal Nociception

This test evaluates the central analgesic effects of compounds by measuring the latency to a painful thermal stimulus.

  • Animal Model: Male C57BL/6 mice (20-25 g).

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Each mouse is placed on the heated surface, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compounds (articaine or ropivacaine) would typically be administered systemically (e.g., intraperitoneally or intravenously) at various time points before placing the animal on the hot plate to determine their peak analgesic effect and duration of action. For local anesthetics, a peripheral administration route with assessment of a localized thermal stimulus could also be employed.

Visualizations

Signaling Pathway of Articaine and Ropivacaine

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Articaine_un Articaine (Unionized) Articaine_ion Articaine (Ionized) Articaine_un->Articaine_ion Diffusion & Ionization Ropivacaine_un Ropivacaine (Unionized) Ropivacaine_ion Ropivacaine (Ionized) Ropivacaine_un->Ropivacaine_ion Diffusion & Ionization Na_channel Voltage-Gated Sodium Channel No_AP Inhibition of Action Potential Na_channel->No_AP Prevents Na+ influx Block Channel Blockade Articaine_ion->Block Ropivacaine_ion->Block Block->Na_channel Binds to channel

Caption: Mechanism of action for articaine and ropivacaine.

Experimental Workflow for a Comparative Animal Pain Study

G Start Animal Acclimation & Baseline Testing Grouping Random Assignment to Treatment Groups Start->Grouping Admin_A Administer Articaine Grouping->Admin_A Admin_R Administer Ropivacaine Grouping->Admin_R Admin_C Administer Vehicle Control Grouping->Admin_C Pain_Model Induce Pain (e.g., Formalin Injection) Admin_A->Pain_Model Admin_R->Pain_Model Admin_C->Pain_Model Observation Observe & Record Nociceptive Behaviors Pain_Model->Observation Analysis Data Analysis (e.g., ANOVA) Observation->Analysis Conclusion Compare Efficacy, Onset, & Duration Analysis->Conclusion

Caption: Workflow for a preclinical comparative pain study.

References

A Statistical Analysis of Articaine Efficacy Compared to Traditional Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the performance of articaine, a widely used local anesthetic, with traditional alternatives, primarily lidocaine. The analysis is supported by experimental data from multiple clinical trials and systematic reviews to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Articaine is an amide local anesthetic that stands out due to its unique chemical structure, which includes a thiophene ring instead of a benzene ring and an additional ester group.[1][2] This structure enhances its liposolubility, allowing for more effective diffusion across nerve membranes.[1][3] Consequently, articaine is metabolized rapidly in both the blood and the liver, resulting in a shorter elimination half-life compared to anesthetics like lidocaine, which are metabolized primarily in the liver.[3][4] These pharmacological distinctions often translate to differences in clinical performance.

Data Presentation: Quantitative Comparison

The following tables summarize key performance indicators for articaine and lidocaine based on data from various clinical studies.

Table 1: Comparison of Onset of Action and Duration of Anesthesia

Anesthetic AgentAdministration RouteMean Onset of Action (minutes)Mean Duration of Pulpal Anesthesia (minutes)Source
4% Articaine (1:100,000 epinephrine)Maxillary Infiltration1.466.3[5]
4% Articaine (1:200,000 epinephrine)Maxillary Infiltration1.656.7[5]
2% Lidocaine (1:100,000 epinephrine)Maxillary Infiltration2.839.2[5]
4% Articaine (1:100,000 epinephrine)Inferior Alveolar Nerve Block7.4106.6[6]
4% Articaine (1:200,000 epinephrine)Inferior Alveolar Nerve Block7.788.0[6]
2% Lidocaine (1:100,000 epinephrine)Inferior Alveolar Nerve Block8.761.8[6]
4% Articaine (1:100,000 epinephrine)Inferior Alveolar Nerve Block0.94 (56.57 sec)231.0[7][8]
2% Lidocaine (1:100,000 epinephrine)Inferior Alveolar Nerve Block1.47 (88.26 sec)174.8[7][8]

Note: Epinephrine concentrations are presented as ratios (e.g., 1:100,000).

Table 2: Anesthetic Success Rates in Clinical Trials

Clinical ScenarioAnesthetic ProtocolSuccess RateOdds Ratio (Articaine vs. Lidocaine)Source
Overall AnesthesiaArticaine vs. Lidocaine---2.17 (Overall)[9]
Infiltration (Maxillary & Mandibular)Articaine vs. Lidocaine---2.78[3][9]
Mandibular Block AnesthesiaArticaine vs. Lidocaine---1.50[3][9]
Irreversible Pulpitis (Mandibular Molars)4% Articaine (IANB + Buccal Infiltration)70%---[10]
Irreversible Pulpitis (Mandibular Molars)2% Lidocaine (IANB + Buccal Infiltration)50%---[10]
Irreversible Pulpitis (Mandibular Molars)2% Lidocaine (IANB alone)30%---[10]
Irreversible Pulpitis (Access Cavity Prep)4% Articaine97%Not Statistically Significant[11][12]
Irreversible Pulpitis (Access Cavity Prep)2% Lidocaine93%Not Statistically Significant[11][12]
Irreversible Pulpitis (Initial Instrumentation)4% Articaine71%Not Statistically Significant[11][12]
Irreversible Pulpitis (Initial Instrumentation)2% Lidocaine72%Not Statistically Significant[11][12]

IANB: Inferior Alveolar Nerve Block. Odds Ratio > 1.0 indicates a higher likelihood of success for articaine.

Signaling Pathway and Experimental Workflow

Visualizations of the anesthetic mechanism and a typical clinical trial design are provided below to clarify the underlying science and evaluation process.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_channel_open Voltage-Gated Na+ Channel (Open) Nerve_impulse Nerve Impulse (Action Potential) Na_channel_open->Nerve_impulse Depolarization Na_channel_blocked Na+ Channel (Blocked) No_impulse No Impulse (Anesthesia) Na_channel_blocked->No_impulse Inhibits Depolarization Articaine_ext Articaine (Base Form) Articaine_int Articaine (Cationic Form) Articaine_ext->Articaine_int Diffusion (High Lipid Solubility) Na_ion_ext Na+ Ions Na_ion_ext->Na_channel_open Influx Articaine_int->Na_channel_blocked Binds to Receptor Site

Caption: Mechanism of action for articaine local anesthesia.

G cluster_prep Study Preparation cluster_execution Trial Execution cluster_analysis Data Analysis & Conclusion P1 Define PICO Question (e.g., Articaine vs. Lidocaine in Irreversible Pulpitis) P2 Obtain Ethical Approval & Register Trial (e.g., ClinicalTrials.gov) P1->P2 E1 Patient Recruitment (Inclusion/Exclusion Criteria) P2->E1 E2 Informed Consent E1->E2 E3 Randomization (e.g., to Articaine or Lidocaine Group) E2->E3 E4 Blinding (Patient & Operator) E3->E4 E5 Anesthetic Administration (Standardized Protocol) E4->E5 E6 Data Collection (e.g., VAS Pain Scores, Onset Time) E5->E6 A1 Unblinding of Data E6->A1 A2 Statistical Analysis (e.g., Chi-Square, t-test) A1->A2 A3 Compare Efficacy & Success Rates A2->A3 A4 Draw Conclusions A3->A4

Caption: Workflow for a double-blind randomized controlled trial.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a representative experimental protocol synthesized from high-quality randomized controlled trials comparing articaine and lidocaine.

Protocol: Anesthetic Efficacy in Patients with Symptomatic Irreversible Pulpitis

This protocol is based on double-blind, randomized controlled trials investigating local anesthetic success in endodontic therapy.[12][13][14]

  • 1. Study Population:

    • Inclusion Criteria: Adult patients (18+ years) presenting with symptomatic irreversible pulpitis in a mandibular posterior tooth, confirmed by clinical and radiographic examination. Patients must be in good general health (ASA I or II).

    • Exclusion Criteria: Known allergies to amide anesthetics or sulfites, pregnancy or lactation, use of analgesics or anti-inflammatory drugs within 12 hours of the appointment, or inability to provide informed consent.

  • 2. Study Design:

    • A prospective, randomized, double-blind design is used.

    • Patients are randomly assigned to one of two groups using a computer-generated randomization sequence concealed in opaque, sealed envelopes.

      • Group 1 (Experimental): Receives 4% articaine with 1:100,000 epinephrine.

      • Group 2 (Control): Receives 2% lidocaine with 1:100,000 epinephrine.

    • Both the patient and the administering clinician are blinded to the anesthetic solution used. Cartridges are masked to ensure blinding.

  • 3. Anesthetic Administration:

    • A conventional inferior alveolar nerve block (IANB) is administered using a standardized volume (e.g., 1.8 mL) of the assigned anesthetic solution.

    • The injection is performed by a single, calibrated operator to ensure consistency.

    • Onset of subjective anesthesia (patient-reported numbness of the lip and tongue) is recorded.

  • 4. Efficacy Assessment:

    • Primary Outcome (Anesthetic Success): Pulpal anesthesia is tested using an electric pulp tester (EPT) at set intervals (e.g., every 2 minutes for 15 minutes) following the IANB. Success is defined as no patient response to the maximum stimulus from the EPT on two consecutive tests.

    • Secondary Outcome (Pain During Treatment): After 15 minutes, endodontic access is initiated. The patient's pain response is recorded using a Heft-Parker Visual Analog Scale (HP-VAS).[12] "Success" is defined as a score of 54 mm or less on the HP-VAS, indicating no or mild pain.[12][13] If the patient experiences moderate to severe pain, supplemental anesthesia is administered, and this is recorded as an anesthetic failure.

  • 5. Data Analysis:

    • The primary outcome (anesthetic success rate) between the two groups is compared using a Chi-square test.

    • Secondary outcomes, such as pain scores and onset times, are compared using independent t-tests or Mann-Whitney U tests, depending on the data distribution.

    • A p-value of < 0.05 is considered statistically significant.

Conclusion

The compiled data indicates that articaine frequently demonstrates a clinical advantage over lidocaine, particularly for infiltration anesthesia where its success rate is notably higher.[15] Meta-analyses show articaine is 1.5 times more likely to achieve success in mandibular blocks and 2.78 times more likely in infiltrations compared to lidocaine.[3][9] It generally provides a faster onset of action and a longer duration of pulpal anesthesia.[5][6]

However, in challenging clinical situations such as treating teeth with symptomatic irreversible pulpitis via an inferior alveolar nerve block, the superiority of articaine is less pronounced, with some studies showing no statistically significant difference in efficacy compared to lidocaine.[11][12] In these cases, supplemental infiltration with articaine has been shown to be significantly more effective than supplemental lidocaine.[4][16] The choice of anesthetic should be based on the specific clinical procedure, patient factors, and the desired balance between onset, duration, and anesthetic depth.

References

validation of articaine's lower systemic toxicity compared to other local anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data indicates that articaine possesses a favorable systemic toxicity profile compared to several other local anesthetics. This is attributed to its unique chemical structure, which allows for rapid metabolism in the plasma, reducing the risk of accumulating to toxic levels. This guide provides a detailed comparison of articaine's systemic toxicity with other commonly used local anesthetics, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

Articaine's lower systemic toxicity is a key advantage in clinical practice. In vitro studies on neuronal cells demonstrate that articaine has a higher LD50 value, suggesting lower neurotoxicity compared to agents like lidocaine and bupivacaine. While in vivo studies on central nervous system (CNS) toxicity indicate an equipotent seizure threshold to lidocaine, cardiovascular studies in medically compromised patients show a comparable safety profile. The rapid breakdown of articaine by plasma esterases is a significant factor in its safety, minimizing the potential for systemic adverse effects.

Data Presentation: Comparative Systemic Toxicity

The following tables summarize the key quantitative data from various experimental studies, providing a clear comparison of articaine's systemic toxicity with other local anesthetics.

Local AnestheticIn Vitro LD50 (mM) on Human Neuroblastoma Cells (SH-SY5Y)[1][2]Relative Neurotoxicity (Compared to Lidocaine)[1][2]
Articaine 8.7 Low
Lidocaine3.5Medium
Bupivacaine1.0High
Ropivacaine12.6Low
Mepivacaine5.5Medium
Prilocaine4.2Medium
Local AnestheticMean Convulsive Threshold Dose (mg/kg) in Rats (Unstressed)[3]
Articaine 25.34 ± 2.28
Lidocaine23.54 ± 0.49
Cardiovascular ParameterArticaine 4% with Adrenalin 1:200,000Lidocaine 2% with Adrenalin 1:100,000Statistical Significance
Heart RateNo significant changeNo significant changeNo significant difference
Systolic Blood PressureNo significant changeNo significant changeNo significant difference
Diastolic Blood PressureNo significant changeNo significant changeNo significant difference
O2 SaturationNo significant changeNo significant changeNo significant difference

Experimental Protocols

In Vitro Neurotoxicity Assay

Objective: To determine the 50% lethal dose (LD50) of various local anesthetics on human neuroblastoma cells (SH-SY5Y) as a measure of neurotoxicity.[1][2]

Methodology:

  • Cell Culture: Undifferentiated SH-SY5Y cells were cultured in supplemented Dulbecco's Modified Eagle Medium (DMEM).

  • Drug Incubation: Once confluent, the cells were incubated with various concentrations of articaine, lidocaine, bupivacaine, ropivacaine, mepivacaine, and prilocaine for 20 minutes.

  • Viability Assessment: The metabolic activity of viable cells was assessed using a WST-1 assay, followed by spectrometric quantification.

  • LD50 Determination: The LD50 for each local anesthetic was determined by extrapolation from the dose-response curve.

In Vivo Central Nervous System (CNS) Toxicity Study

Objective: To compare the convulsive threshold of intravenously administered articaine and lidocaine in rats.[3]

Methodology:

  • Animal Model: The study utilized 36 male Sprague-Dawley rats.

  • Drug Administration: Lidocaine (2% with 1:100,000 epinephrine) or articaine (4% with 1:100,000 epinephrine) was administered intravenously at a constant rate.

  • Experimental Groups: Rats were divided into four groups to receive either lidocaine or articaine under rest or stress conditions.

  • Monitoring: Mean arterial pressure (MAP), heart rate (HR), arterial pH, PaCO2, and PaO2 were measured. The primary endpoint was the first tonic-clonic seizure.

  • Data Analysis: The dose of the local anesthetic required to induce the first seizure was calculated and compared between the groups.

Cardiovascular Safety Study in Humans

Objective: To compare the cardiovascular safety profiles of articaine and lidocaine in medically compromised cardiac patients undergoing dental procedures.

Methodology:

  • Study Design: A prospective, randomized, double-blinded study was conducted with fifty cardiovascular patients.

  • Intervention: Patients were randomly assigned to receive a 1.8 mL injection of either articaine 4% with adrenalin 1:200,000 or lidocaine 2% with adrenalin 1:100,000.

  • Data Collection: A computerized system continuously monitored electrocardiography (ECG), O2 saturation, blood pressure (BP), and heart rate (HR) throughout the dental treatment.

  • Statistical Analysis: The collected cardiovascular data were statistically analyzed to identify any significant differences between the two anesthetic groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of local anesthetic systemic toxicity and a typical experimental workflow for assessing CNS toxicity.

LAST_Pathway cluster_LA Local Anesthetic Overdose cluster_CNS Central Nervous System Effects cluster_CVS Cardiovascular System Effects LA High Systemic Concentration of Local Anesthetic Na_Channel_Block_CNS Blockade of Voltage-Gated Sodium Channels in Neurons LA->Na_Channel_Block_CNS Primary Mechanism Na_Channel_Block_CVS Blockade of Voltage-Gated Sodium Channels in Myocardium LA->Na_Channel_Block_CVS Primary Mechanism Mitochondrial_Toxicity Mitochondrial Dysfunction (Impaired ATP Production) LA->Mitochondrial_Toxicity Secondary Mechanism Inhibitory_Neuron_Block Initial Blockade of Inhibitory Pathways Na_Channel_Block_CNS->Inhibitory_Neuron_Block Excitatory_Neuron_Block Subsequent Blockade of Excitatory Pathways Inhibitory_Neuron_Block->Excitatory_Neuron_Block Seizures Seizures Inhibitory_Neuron_Block->Seizures CNS_Depression CNS Depression / Coma Excitatory_Neuron_Block->CNS_Depression Arrhythmias Arrhythmias / Conduction Block Na_Channel_Block_CVS->Arrhythmias Myocardial_Depression Myocardial Depression / Cardiac Arrest Mitochondrial_Toxicity->Myocardial_Depression Arrhythmias->Myocardial_Depression Seizure_Threshold_Workflow start Start animal_prep Animal Preparation (e.g., Rat Model, Catheterization) start->animal_prep drug_infusion Continuous Intravenous Infusion of Local Anesthetic animal_prep->drug_infusion eeg_monitoring Continuous Electroencephalogram (EEG) Monitoring drug_infusion->eeg_monitoring seizure_onset Detection of First Tonic-Clonic Seizure eeg_monitoring->seizure_onset dose_calculation Calculate Total Dose Administered seizure_onset->dose_calculation data_analysis Data Analysis and Comparison Between Groups dose_calculation->data_analysis end End data_analysis->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Articaine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Articaine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.